molecular formula C7H9N3 B023046 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine CAS No. 108990-72-3

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Cat. No.: B023046
CAS No.: 108990-72-3
M. Wt: 135.17 g/mol
InChI Key: WTCJRQDRMMTPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCJRQDRMMTPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282820
Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108990-72-3
Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Multifaceted Mechanisms of Action of 6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core structure is a versatile scaffold that has given rise to a variety of derivatives with significant and diverse biological activities. While the mechanism of action for the parent compound, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine, is not extensively detailed in the public domain, comprehensive research on its derivatives has revealed several key pathways through which these molecules exert their effects. This guide provides an in-depth exploration of these mechanisms, supported by available quantitative data, experimental protocols, and pathway visualizations to aid in further research and drug development.

The primary biological activities identified for derivatives of this scaffold include potent anticancer effects through microtubule disruption, modulation of the sigma-1 receptor for pain management, and antagonism of the corticotropin-releasing factor 1 receptor for potential psychiatric applications.

Antitubulin Activity: A Potent Cytotoxic Mechanism

A significant area of research has focused on N-aryl-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium salts, which have demonstrated potent activity as antitubulin agents. These compounds interfere with the dynamics of microtubule assembly, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.

Mechanism of Action: Microtubule Depolymerization

These derivatives act as microtubule depolymerizing agents by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization. The disruption of the microtubule network leads to the formation of an abnormal mitotic spindle, activating the spindle assembly checkpoint and ultimately inducing cell death.

A notable example is (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, which has shown nanomolar GI50 values in cancer cell growth inhibition.[1] Interestingly, the (S)-enantiomer was found to be 10- to 88-fold more potent than the (R)-isomer, highlighting the stereospecificity of the interaction with tubulin.[1]

Quantitative Data on Antitubulin Derivatives
CompoundTargetActivityValueReference
(S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chlorideTubulin AssemblyInhibitionIC50 ~2 µM[1]
(R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chlorideTubulin AssemblyInhibitionIC50 ~4 µM[1]
(S)-1[3H]colchicine bindingInhibitionIC50 = 2.3 µM[1]
(R)-1[3H]colchicine bindingInhibitionIC50 = 5.2 µM[1]
Experimental Protocols

Tubulin Assembly Assay:

  • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • The mixture is incubated at 37°C to induce polymerization.

  • The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.

  • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control (e.g., DMSO).

Colchicine Binding Assay:

  • Tubulin is incubated with [3H]colchicine and varying concentrations of the test compound.

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The protein-bound radioactivity is separated from the unbound radioactivity, typically by filtration through a DEAE-cellulose filter.

  • The radioactivity retained on the filter is quantified by liquid scintillation counting.

  • The IC50 value is calculated as the concentration of the compound that inhibits the specific binding of [3H]colchicine by 50%.

Signaling Pathway

antitubulin_pathway cluster_cell Cancer Cell Compound Cyclopenta[d]pyrimidine Derivative Tubulin Tubulin Dimers (α/β) Compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Microtubules->Tubulin Depolymerization (Promoted) MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disrupted Spindle Formation Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Antitubulin mechanism of cyclopenta[d]pyrimidine derivatives.

Sigma-1 Receptor Antagonism: A Target for Analgesia

Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have also been identified as selective antagonists of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological functions, including pain modulation.

Mechanism of Action: Modulation of Nociceptive Signaling

The sigma-1 receptor is located at the endoplasmic reticulum-mitochondrion interface and modulates calcium signaling and ion channel function. By antagonizing the sigma-1 receptor, these compounds can attenuate nociceptive signaling, leading to analgesic effects. This mechanism is distinct from traditional opioid analgesics and offers a potential new avenue for pain management.

For example, a series of 2-substituted-4-alkoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidines have been synthesized and evaluated for their affinity to sigma-1 and sigma-2 receptors.[2] One of the most promising compounds exhibited high affinity and selectivity for the sigma-1 receptor and demonstrated dose-dependent antinociceptive effects in a formalin-induced pain model in animals.[2]

Quantitative Data on Sigma-1 Receptor Antagonists
CompoundTargetAffinity (Ki)Selectivity (Ki σ2 / Ki σ1)Reference
Compound 33 (a tetrahydroquinazoline derivative)σ1 Receptor15.6 nM>128[2]

Note: While the specific data for a 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative was not provided in the abstract, the study highlights the potential of this scaffold for sigma-1 receptor antagonism.

Experimental Protocols

Sigma Receptor Binding Assay:

  • Cell membranes expressing sigma-1 and sigma-2 receptors (e.g., from guinea pig brain or specific cell lines) are prepared.

  • The membranes are incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 or [3H]DTG for σ1 and σ2) in the presence of varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

  • The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is measured by liquid scintillation counting.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Logical Relationship Diagram

sigma1_antagonism cluster_neuron Neuron Compound Cyclopenta[d]pyrimidine Derivative Sigma1R Sigma-1 Receptor Compound->Sigma1R Antagonizes Analgesia Analgesia Compound->Analgesia Leads to IonChannels Ion Channels (e.g., NMDA-R) Sigma1R->IonChannels Modulates NeuronalExcitability Neuronal Excitability IonChannels->NeuronalExcitability PainSignal Pain Signal Transmission NeuronalExcitability->PainSignal

Caption: Sigma-1 receptor antagonism by cyclopenta[d]pyrimidine derivatives.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

A series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, which are structurally related to the core of interest, have been designed and evaluated as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[3] The CRF system is a key regulator of the stress response, and its dysregulation is implicated in anxiety and depression.

Mechanism of Action: Attenuation of the Stress Response

CRF1 receptor antagonists block the binding of corticotropin-releasing factor, thereby inhibiting the activation of the hypothalamic-pituitary-adrenal (HPA) axis. This leads to a reduction in the release of stress hormones like cortisol, suggesting therapeutic potential for stress-related disorders. The development of orally active CRF1 receptor antagonists from this chemical series highlights their potential in psychiatric medicine.[3]

Detailed quantitative data and experimental protocols for these specific CRF1 receptor antagonists were not available in the provided search results.

Experimental Workflow

crf1_workflow cluster_discovery Drug Discovery Workflow Design Compound Design & Synthesis InVitro In Vitro Screening (CRF1 Binding Assay) Design->InVitro InVivo In Vivo Studies (Animal Models of Stress) InVitro->InVivo PK Pharmacokinetic Studies InVivo->PK Lead Lead Optimization PK->Lead Lead->Design

Caption: Workflow for the development of CRF1 receptor antagonists.

Conclusion

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with diverse and potent mechanisms of action. The ability of these compounds to target fundamental cellular processes like microtubule dynamics, as well as key signaling pathways involved in pain and stress, underscores their therapeutic potential. Further investigation into the structure-activity relationships of this chemical series will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases. This guide provides a foundational understanding of the current knowledge to support these future research and development endeavors.

References

The Multifaceted Biological Activities of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. These compounds have garnered considerable interest for their potential therapeutic applications in various disease areas, including neuropathic pain, stress-related disorders, and cancer. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their roles as sigma-1 (σ1) receptor antagonists, corticotropin-releasing factor 1 (CRF1) receptor antagonists, and cyclin-dependent kinase 2 (CDK2) inhibitors.

Sigma-1 (σ1) Receptor Antagonism: A Promising Avenue for Pain Management

Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have emerged as potent and selective antagonists of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] The σ1 receptor is implicated in a variety of cellular functions and its modulation has been linked to potential treatments for neurological and psychiatric disorders, as well as pain.[2]

Quantitative Data: σ1 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of representative 6,7-dihydro-5H-cyclopenta[d]pyrimidine and related derivatives for the σ1 receptor. The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating higher affinity.

Compound IDStructureTargetKᵢ (nM)Selectivity (vs. σ2)Reference
Compound 1 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazolineσ1 Receptor15.6>128-fold[3]
Compound 2 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidineσ1 Receptor1.061344-fold
Experimental Protocol: σ1 Receptor Binding Assay

A radioligand binding assay is commonly employed to determine the affinity of test compounds for the σ1 receptor.[4][5]

Materials:

  • Membrane preparations from cells or tissues expressing the σ1 receptor (e.g., guinea pig brain).

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol or (+)-pentazocine.

  • Assay buffer: Tris-HCl buffer.

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled σ1 receptor ligand.

  • After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor

Antagonism of the σ1 receptor by this compound derivatives can modulate various downstream signaling pathways implicated in pain perception. The σ1 receptor is known to interact with and modulate the function of several ion channels and other signaling proteins.[6][7]

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates VGCC Voltage-Gated Ca²⁺ Channel Sigma1->VGCC Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Neuronal_Excitability Neuronal Excitability VGCC->Neuronal_Excitability Reduces Influx Derivative 6,7-dihydro-5H-cyclopenta[d] pyrimidin-2-amine Derivative Derivative->Sigma1 Antagonizes Ca_release->Neuronal_Excitability Decreases Pain_Signal Pain Signal Transduction Neuronal_Excitability->Pain_Signal Reduces

Sigma-1 Receptor Antagonism Pathway.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: Targeting Stress and Anxiety

A series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, which share a similar core structure, have been identified as potent antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[8] The CRF1 receptor plays a critical role in the body's response to stress, and its antagonists are being investigated for the treatment of anxiety, depression, and other stress-related disorders.[9]

Quantitative Data: CRF1 Receptor Binding Affinity

The following table presents the in vitro binding affinities of representative pyrimidine derivatives for the CRF1 receptor.

Compound IDStructureTargetIC₅₀ (nM)Reference
NBI 35965 Tricyclic pyrazole derivativeCRF1 ReceptorpKi = 8.5[10]
M43 Thiazolo[4,5-d] pyrimidine analogCRF1 ReceptorHigh Affinity[5]
Experimental Protocol: CRF1 Receptor Binding Assay

The binding affinity of compounds to the CRF1 receptor is typically determined using a competitive radioligand binding assay.[11]

Materials:

  • Cell membranes expressing the human CRF1 receptor.

  • Radioligand: [¹²⁵I]Sauvagine or other suitable radiolabeled CRF1 agonist/antagonist.

  • Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., sauvagine).

  • Assay buffer: Typically a Tris-based buffer containing protease inhibitors.

  • Test compounds.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Incubate the CRF1 receptor-expressing membranes with the radioligand and various concentrations of the test compound.

  • A parallel incubation with an excess of an unlabeled ligand is performed to determine non-specific binding.

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with cold assay buffer.

  • The amount of radioactivity bound to the filters is quantified using a gamma counter.

  • The IC50 value is determined from the competition binding curve.

  • The Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathway: CRF1 Receptor

CRF1 receptor antagonists block the binding of corticotropin-releasing factor (CRF), thereby inhibiting the activation of downstream signaling cascades, primarily the Gs-adenylyl cyclase-cAMP pathway.[11][12]

crf1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CRF1R CRF1 Receptor G_Protein Gs Protein CRF1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Derivative 6,7-dihydro-5H-cyclopenta[d] pyrimidin-2-amine Derivative Derivative->CRF1R Antagonizes CRF CRF CRF->CRF1R Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Stress_Response Stress Response PKA->Stress_Response Mediates

CRF1 Receptor Antagonism Pathway.

Anticancer Activity: Targeting Cell Proliferation

Derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have also demonstrated promising anticancer activity. Their mechanism of action often involves the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3 MCF-7 (Breast)7.42±2.12[13]
Compound 4 A549 (Lung)13.01±1.12[13]
Compound 5 SiHA (Cervical)7.95±1.31[13]
Selenopheno[2,3-d]pyrimidine derivative MCF-7 (Breast)70.86-250.06[3]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14][15]

Materials:

  • Cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value from the dose-response curve.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A Key to Cell Cycle Control

Several pyrimidine-based compounds have been identified as potent inhibitors of CDK2, a key enzyme in the regulation of the cell cycle, particularly at the G1/S transition.[16][17][18] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development.

Quantitative Data: CDK2 Inhibition

The following table provides the in vitro inhibitory activity of representative pyrimidine-based compounds against CDK2.

Compound IDTargetIC₅₀ (nM)Reference
2-anilino-4-(thiazol-5-yl)pyrimidine derivative CDK2Low nM Ki[19]
Purine-based inhibitor CDK244[20]

Note: While specific this compound derivatives as CDK2 inhibitors were not detailed in the initial search, the broader class of pyrimidine derivatives shows significant promise in this area.

Experimental Protocol: In Vitro CDK2 Kinase Assay

The inhibitory activity of compounds against CDK2 is typically measured using an in vitro kinase assay.[21][22]

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme.

  • Substrate: A peptide or protein that is a known substrate of CDK2 (e.g., histone H1).

  • ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP).

  • Kinase assay buffer.

  • Test compounds.

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or specific antibodies for non-radioactive methods).

Procedure:

  • Incubate the CDK2 enzyme with the test compound at various concentrations in the kinase assay buffer.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the amount of phosphorylated substrate.

  • Determine the concentration of the compound that inhibits 50% of the CDK2 activity (IC50) from the dose-response curve.

Signaling Pathway: CDK2 in the Cell Cycle

Inhibitors of CDK2, such as certain this compound derivatives, can arrest the cell cycle at the G1/S transition, preventing DNA replication and cell division.[17]

cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Activates DNA_Replication DNA Replication CyclinE_CDK2->pRb Further Phosphorylates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Drives Derivative 6,7-dihydro-5H-cyclopenta[d] pyrimidin-2-amine Derivative Derivative->CyclinE_CDK2 Inhibits G1_S_Transition->DNA_Replication Initiates

CDK2 Inhibition in the Cell Cycle.

Conclusion

The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents. Derivatives based on this core structure have demonstrated significant activity as sigma-1 receptor antagonists, CRF1 receptor antagonists, and CDK2 inhibitors, highlighting their potential in treating a range of conditions from neuropathic pain and stress-related disorders to cancer. The data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this promising class of compounds. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these derivatives for clinical applications.

References

The Untapped Potential of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: A Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutics for diseases driven by aberrant kinase activity has established the pyrimidine ring as a "privileged scaffold" in medicinal chemistry. Its ability to mimic the adenine base of ATP allows for competitive inhibition at the kinase hinge region, a strategy that has yielded numerous FDA-approved drugs. Within this class, the 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine core represents a structurally compelling, yet underexplored, scaffold for the development of next-generation kinase inhibitors.

This technical guide consolidates available data on the synthesis of this scaffold and extrapolates its potential as a kinase inhibitor by drawing parallels with structurally related and well-characterized fused pyrimidine systems. It aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to initiate and advance discovery programs based on this promising core.

The Kinase Inhibitor Landscape: The Role of Fused Pyrimidines

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have proven to be highly effective ATP-competitive inhibitors, targeting a wide range of kinases.[1][2] The this compound scaffold shares key structural features with these successful inhibitors, suggesting its strong potential for analogous biological activity.

Synthesis of the Core Scaffold

The synthesis of 2-aminocyclopenta[d]pyrimidine derivatives can be achieved through a one-pot, three-component reaction, offering an efficient route to the core structure.

Experimental Protocol: One-Pot Synthesis of 2-Amino-cyclopenta[d]pyrimidine Derivatives

This protocol is adapted from methodologies described for the synthesis of related structures.[3]

Materials:

  • Cyclopentanone

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Guanidine hydrochloride

  • Sodium methoxide

  • Methanol

Procedure:

  • A mixture of cyclopentanone (1 molar equivalent), an aromatic aldehyde (2 molar equivalents), and guanidine hydrochloride (1 molar equivalent) is prepared in methanol.

  • Sodium methoxide is added to the mixture to facilitate the reaction.

  • The reaction is stirred at room temperature or heated under reflux, with progress monitored by Thin Layer Chromatography (TLC).

  • The reaction mechanism is believed to proceed through the initial formation of a 2,5-bis-(arylmethylidene)cyclopentanone intermediate.

  • This intermediate undergoes a nucleophilic attack by guanidine, followed by cyclization, dehydration, and tautomerization to yield the final this compound derivative.[3]

  • Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified, typically by recrystallization.

G cluster_workflow Synthetic Workflow start Reactants (Cyclopentanone, Aldehyde, Guanidine) reaction One-Pot Reaction (Methanol, NaOMe) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Precipitation & Filtration monitoring->workup Reaction Complete purification Recrystallization workup->purification product Final Product: 6,7-dihydro-5H-cyclopenta[d] pyrimidin-2-amine derivative purification->product

A generalized workflow for the synthesis of the scaffold.

Kinase Inhibition Profile: A Predictive Analysis

While specific kinase screening data for the this compound scaffold is not yet widely published, the inhibitory profiles of closely related 2-aminopyrimidine derivatives provide valuable insights into its potential targets. The following tables summarize the activity of analogous scaffolds against key kinase families.

Table 1: SRC Family Kinase (SFK) Inhibition by Pyrazolopyrimidine Analogs
Compound IDScaffoldKinase TargetIC50 (nM)Reference
eCF506 Pyrazolo[3,4-d]pyrimidineSRC<1[4]
12d Pyrazolo[3,4-d]pyrimidineSRC10[4]
12e Pyrazolo[3,4-d]pyrimidineSRC10[4]

This data suggests the potential for developing potent SRC inhibitors based on the target scaffold.

Table 2: FLT3 and CDK Inhibition by 2-Aminopyrimidine Derivatives
Compound IDScaffoldKinase TargetIC50 (nM)Reference
30 2-AminopyrimidineFLT37.2[5]
36 2-AminopyrimidineFLT31.5[5]
4f Pyrrolo[2,3-d]pyrimidin-6-oneCDK210[6]
5g Pyrrolo[2,3-d]pyrimidin-6-oneCDK210[6]

This data highlights the versatility of the 2-aminopyrimidine core in targeting kinases crucial in hematological malignancies and cell cycle regulation.

Key Signaling Pathways

Inhibitors based on the this compound scaffold are predicted to modulate signaling pathways critical to cancer cell proliferation and survival.

G cluster_pathway SRC Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS/MAPK Pathway SRC->RAS PI3K PI3K/AKT Pathway SRC->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation RAS->Proliferation PI3K->Proliferation

Simplified SRC signaling cascade, a likely target pathway.

Methodologies for Kinase Inhibitor Profiling

A systematic approach is required to characterize the potency and selectivity of novel compounds based on the target scaffold.

Experimental Protocol: Biochemical Kinase Inhibition Assay (FRET-based)

This generalized protocol is based on common industry practices for assessing kinase inhibition.

Principle: A FRET-based peptide substrate is utilized. Phosphorylation of the peptide by the target kinase prevents its cleavage by a specific protease, thus preserving the FRET signal.

Procedure:

  • The kinase reaction is initiated in a multi-well plate containing the target kinase, a FRET-peptide substrate, ATP, and varying concentrations of the test inhibitor (e.g., derivatives of this compound).

  • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • A development solution containing a site-specific protease is added to each well.

  • The protease cleaves only the non-phosphorylated peptides, which disrupts the FRET signal.

  • Fluorescence is measured at two wavelengths (emission and excitation), and the ratio is used to calculate the percentage of phosphorylation relative to controls.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

Principle: This assay measures the binding of a test compound to a target kinase within living cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer binds to the kinase's active site. Compound binding displaces the tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal.

Procedure:

  • Cells are transfected with a vector expressing the target kinase-NanoLuc® fusion protein.

  • Transfected cells are plated and incubated with the NanoBRET™ tracer.

  • Test compounds are added at various concentrations, and the plate is incubated.

  • The NanoBRET™ Nano-Glo® Substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor wavelengths simultaneously.

  • The BRET ratio is calculated and used to determine the cellular IC50 of the compound.

G cluster_workflow Kinase Inhibitor Profiling Workflow synthesis Compound Synthesis biochem Biochemical Assay (e.g., FRET) synthesis->biochem cellular Cellular Target Engagement (e.g., NanoBRET) biochem->cellular Potent Hits selectivity Kinome-wide Selectivity Screening cellular->selectivity invitro In Vitro Functional Assays (Proliferation, Apoptosis) selectivity->invitro Selective Hits invivo In Vivo Efficacy Studies (Xenograft Models) invitro->invivo Active Compounds

A generalized workflow for kinase inhibitor profiling.

Conclusion and Future Directions

The this compound scaffold stands as a promising, yet underexplored, platform for the discovery of novel kinase inhibitors. Its synthetic accessibility and structural similarity to clinically successful fused pyrimidines strongly support its potential for targeting a range of kinases implicated in oncology and other diseases. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a broad panel of kinases to elucidate the structure-activity relationships and identify lead compounds for further optimization. This foundational work will be critical in unlocking the full therapeutic potential of this compelling chemical scaffold.

References

Potential Therapeutic Targets of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a diverse range of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets modulated by this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Sigma-1 (σ1) Receptor Antagonism for Pain Management

Derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core have been identified as potent and selective antagonists of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in the modulation of pain signaling.[1] Antagonism of this receptor represents a promising strategy for the development of novel analgesics.[2]

Quantitative Data: σ1 and σ2 Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of representative 6,7-dihydro-5H-cyclopenta[d]pyrimidine and structurally related tetrahydroquinazoline derivatives for the sigma-1 and sigma-2 receptors.[1]

Compound IDStructureσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
33 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline15.6>2000>128

Data sourced from a study on novel sigma-1 receptor antagonists for the treatment of pain.[1]

Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[3][4]

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Membrane Preparation: Guinea pig liver membranes, which have a high expression of σ1 receptors.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4)

  • Filtration: GF/B glass fiber filters, presoaked in 0.5% polyethylenimine.

  • Scintillation Cocktail

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the test compound, [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 3 nM), and the membrane preparation (e.g., 100 µg protein per well).[5]

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of an unlabeled ligand like haloperidol.

  • Incubate the plate at 37°C for 90 minutes.[3]

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

sigma1_pathway cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Inactive State IonChannels Ion Channels (e.g., NMDA, CaV) Sigma1R->IonChannels Modulation GPCRs GPCRs Sigma1R->GPCRs Modulation Kinases Kinases Sigma1R->Kinases Modulation Stress Stress Stress->Sigma1R Dissociation Ligand Cyclopenta[d]pyrimidine Antagonist Ligand->Sigma1R Antagonism CellularResponse Modulation of Neuronal Excitability and Pain Signaling IonChannels->CellularResponse GPCRs->CellularResponse Kinases->CellularResponse

Caption: Sigma-1 Receptor Signaling in Pain Modulation.

Tubulin Polymerization Inhibition for Anticancer Activity

Certain derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine framework have demonstrated potent antitubulin activity, positioning them as promising candidates for cancer therapy. These compounds act as microtubule depolymerizing agents by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis.

Quantitative Data: Antiproliferative and Tubulin Depolymerization Activity

The following table presents the 50% growth inhibition (GI50) and tubulin depolymerization (IC50) values for a representative pyrimidine-based tubulin inhibitor.

Compound IDCell LineGI50 (nM)Tubulin Polymerization IC50 (µM)
8c U251 (Glioblastoma)2.09 ± 0.59Not explicitly provided, but noted as a potent inhibitor
8c SF-295 (Glioblastoma)2.36 ± 0.64Not explicitly provided, but noted as a potent inhibitor
8g U251 (Glioblastoma)2.09 ± 0.43Not explicitly provided, but noted as a potent inhibitor
12 U251 (Glioblastoma)5.71 ± 3.41Not explicitly provided, but noted as a potent inhibitor

Data for compounds 8c, 8g, and 12 are from a study on pyrimidine-based tubulin inhibitors for glioblastoma.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a turbidity-based assay to measure the effect of test compounds on tubulin polymerization.[7][8]

Materials:

  • Tubulin: Purified tubulin (>99%)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • GTP stock solution: 10 mM in GTB.

  • Test Compounds: Dissolved in DMSO.

  • Microplate Reader: Capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C.

Procedure:

  • Prepare serial dilutions of the test compounds in GTB. The final DMSO concentration should be kept low (<1%).

  • On ice, add the test compound or vehicle (for control) to the wells of a 96-well plate.

  • Prepare the tubulin solution by reconstituting lyophilized tubulin in GTB on ice. Add GTP to a final concentration of 1 mM.

  • Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance against time. The inhibitory effect of the compounds can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass to the vehicle control.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway

tubulin_pathway cluster_mitosis Mitosis TubulinDimers α/β-Tubulin Dimers GTP GTP TubulinDimers->GTP GTP-bound Microtubule Microtubule Polymer TubulinDimers->Microtubule Polymerization Disruption Microtubule Dynamics Disruption TubulinDimers->Disruption Microtubule->TubulinDimers Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Compound Cyclopenta[d]pyrimidine Inhibitor Compound->TubulinDimers Binds to Colchicine Site Chromosomes Chromosomes Spindle->Chromosomes Segregation CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization and Mitosis.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism for Anxiety and Depression

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has also been explored for the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists.[8][9] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Antagonizing this receptor is a therapeutic strategy for anxiety, depression, and other stress-related disorders.[10]

Quantitative Data: CRF1 Receptor Binding Affinity
Experimental Protocol: CRF1 Receptor Binding Assay

This protocol details a competitive binding assay to determine the affinity of test compounds for the CRF1 receptor.[12]

Materials:

  • Radioligand: [¹²⁵I]-ovine Corticotropin-Releasing Factor ([¹²⁵I]oCRF) or another suitable CRF1 radioligand.

  • Non-specific binding control: A high concentration of unlabeled CRF (e.g., 1 µM oCRF).

  • Cell Membranes: Membranes from a cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Filtration: GF/C glass fiber filters, pre-soaked in 0.3% polyethylenimine.

  • Scintillation Counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the test compound, radioligand solution, and membrane suspension. The final concentration of the radioligand should be close to its Kd value.

  • For total binding wells, add binding buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate for a specified time (e.g., 2 hours) at room temperature.

  • Terminate the reaction by rapid filtration through the pre-soaked filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

crf1_pathway cluster_pituitary Anterior Pituitary Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Hypothalamus->CRF CRF1R CRF1 Receptor CRF->CRF1R Gs Gs CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ACTH ACTH Release PKA->ACTH Ligand Cyclopenta[d]pyrimidine Antagonist Ligand->CRF1R Blocks AdrenalGland Adrenal Gland ACTH->AdrenalGland Cortisol Cortisol Release AdrenalGland->Cortisol StressResponse Physiological Stress Response Cortisol->StressResponse

Caption: CRF1 Receptor Signaling and the HPA Axis.

References

The Structure-Activity Relationship of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine and its analogs, focusing on their development as inhibitors of microtubules, antagonists of the sigma-1 receptor, and antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. This document details the synthetic methodologies, biological evaluation protocols, and key SAR findings to facilitate further research and drug development in this area.

Structure-Activity Relationship (SAR) Analysis

The versatility of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core allows for substitutions at various positions, leading to compounds with distinct pharmacological profiles. The following sections summarize the SAR for different biological targets.

Microtubule Polymerization Inhibitors

Derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been investigated as potent anti-cancer agents that function by inhibiting tubulin polymerization. The SAR for these compounds highlights the critical role of specific substituents in conferring potent cytotoxic and anti-microtubule activity.[1] A key study on a series of 21 substituted cyclopenta[d]pyrimidines revealed that modifications at the N- and 4'-positions of the anilino substituent at the 4-position of the pyrimidine ring, as well as alterations to the cyclopentane ring, significantly impact activity.[1]

Key findings from the SAR studies include:

  • N-Methyl Group: The presence of a methyl group on the nitrogen of the 4-anilino substituent is crucial for potent activity.

  • 4'-Methoxy Group: A methoxy group at the 4'-position of the 4-anilino ring appears to be important for high potency.

  • 6-Position Substituent: The presence of a substituent at the 6-position of the cyclopentane ring is not essential for activity. In fact, the 6-desmethyl analog was found to be a highly potent inhibitor of tumor cell proliferation.[1]

Table 1: SAR of 6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives as Microtubule Inhibitors

Compound IDR1 (N-substituent)R2 (4'-substituent)R3 (6-substituent)Cell Proliferation IC50 (nM)Reference
1·HCl CH3OCH3CH31-2 digit nM[1]
30·HCl CH3OCH3H1-2 digit nM (up to 7-fold more potent than 1·HCl)[1]
Sigma-1 (σ1) Receptor Antagonists

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has also been explored for its potential as a sigma-1 (σ1) receptor antagonist for the treatment of pain. While direct SAR data on the 2-amine series is limited in the provided results, a study on related 5,6,7,8-tetrahydroquinazoline derivatives provides valuable insights that can be extrapolated.[2] The study highlights the importance of the substituent at the 2- and 4-positions of the pyrimidine ring for achieving high affinity and selectivity for the σ1 receptor.

A particularly promising compound from this related series, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline, demonstrated nanomolar affinity for the σ1 receptor and high selectivity over the σ2 receptor.[2] This suggests that a substituted phenyl group at the 2-position and a flexible basic amine-containing side chain at the 4-position are favorable for σ1 receptor antagonism.

Table 2: Activity of a Related Tetrahydroquinazoline Derivative as a Sigma-1 Receptor Antagonist

Compound IDStructureKi σ1 (nM)Ki σ2 (nM)ActivityReference
33 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline15.6>2000Dose-dependent anti-nociceptive effects[2]
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

A series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, which incorporates the cyclopenta[d]pyrimidine core, has been designed and evaluated as orally active CRF1 receptor antagonists.[3] The SAR studies in this series led to the discovery of potent antagonists. While specific quantitative data for a range of analogs is not detailed in the initial search results, the successful identification of orally active compounds underscores the potential of this scaffold for targeting the CRF1 receptor.[3]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core and its derivatives can be achieved through several routes. A common strategy involves the construction of the pyrimidine ring onto a cyclopentane precursor. A key intermediate for derivatization is 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, which allows for sequential nucleophilic substitution at the 4- and 2-positions.

General Synthetic Scheme:

G cluster_0 Core Synthesis cluster_1 Derivatization Cyclopentanone Cyclopentanone Intermediate_A 2-Oxo/Thioxo-cyclopenta[d]pyrimidine Cyclopentanone->Intermediate_A Condensation Urea/Thiourea Urea/Thiourea Urea/Thiourea->Intermediate_A Dichlorinated_Core 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Intermediate_A->Dichlorinated_Core Chlorination POCl3 POCl3 POCl3->Dichlorinated_Core Intermediate_B 4-Amino-2-chloro-derivative Dichlorinated_Core->Intermediate_B SNAr Amine_R1 R1-NH2 Amine_R1->Intermediate_B Final_Product 2,4-Diamino-derivative Intermediate_B->Final_Product SNAr Amine_R2 R2-NH2 Amine_R2->Final_Product

Caption: General synthetic route for 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives.

Detailed Protocol for the Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine:

  • To a solution of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.56 g, 11.4 mmol), add 11 mL of phosphorus oxychloride (POCl3).[4]

  • Stir the reaction mixture under reflux for 4 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM) and then carefully add water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.[4]

This chloro-intermediate can then be further reacted with various amines to introduce diversity at the 4-position, followed by substitution at the 2-position if starting from the 2,4-dichloro derivative.

Biological Assays

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

G cluster_workflow Tubulin Polymerization Assay Workflow Tubulin Purified Tubulin Mix Incubate Tubulin + Compound Tubulin->Mix Compound Test Compound Compound->Mix Polymerization Induce Polymerization (GTP, 37°C) Mix->Polymerization Measure Measure Absorbance at 340 nm Polymerization->Measure Analysis Calculate % Inhibition Measure->Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer).

  • In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or vehicle control.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a plate reader.

  • Calculate the percentage of inhibition of tubulin polymerization compared to the vehicle control.

This is a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.

Protocol:

  • Prepare membrane homogenates from a tissue source rich in σ1 receptors (e.g., guinea pig liver).

  • In a 96-well plate, add the membrane preparation, a radiolabeled σ1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known σ1 receptor ligand (e.g., haloperidol).

  • Incubate the plate to allow for binding equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

This assay measures the ability of a compound to antagonize the CRF1 receptor by quantifying its effect on agonist-induced cyclic AMP (cAMP) accumulation.

G cluster_pathway CRF1 Receptor Signaling Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R binds G_protein Gs CRF1R->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates

Caption: Simplified CRF1 receptor signaling pathway leading to cAMP production.

Protocol:

  • Culture cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

  • Pre-incubate the cells with varying concentrations of the test compound (potential antagonist).

  • Stimulate the cells with a CRF1 receptor agonist (e.g., CRF or sauvagine) at a concentration that elicits a submaximal response.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Determine the ability of the test compound to inhibit the agonist-induced cAMP production and calculate its IC50 value.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective modulators of various biological targets. The SAR data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further explore the therapeutic potential of this chemical class. Future efforts in this area could focus on optimizing the pharmacokinetic properties of lead compounds and exploring the SAR for other emerging biological targets. The continued investigation of this scaffold is likely to yield novel drug candidates for a range of diseases, from cancer to neurological disorders.

References

CAS number and chemical properties of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a heterocyclic organic compound featuring a fused pyrimidine and cyclopentane ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound and its derivatives, aimed at supporting research and development in the pharmaceutical and life sciences sectors.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. While extensive experimental data for this specific molecule is limited in publicly available literature, computed properties provide valuable insights.

PropertyValueSource
CAS Number 108990-72-3ChemScene[1]
Molecular Formula C₇H₉N₃ChemScene[1]
Molecular Weight 135.17 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 52.53 ŲChemScene[1]
logP (octanol-water partition coefficient) 0.37787ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, the synthesis of structurally related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been reported and can serve as a basis for a proposed synthetic strategy. A general approach involves a multicomponent cyclocondensation reaction.[2][3][4]

General Experimental Workflow for Related Compounds

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up 2,5-diarylidenecyclopentanone 2,5-diarylidenecyclopentanone Reflux in Alcohol Reflux in Alcohol 2,5-diarylidenecyclopentanone->Reflux in Alcohol Propanedinitrile Propanedinitrile Propanedinitrile->Reflux in Alcohol Sodium Alkoxide Sodium Alkoxide Sodium Alkoxide->Reflux in Alcohol Cooling Cooling Reflux in Alcohol->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Product Product Filtration->Product

A generalized workflow for the synthesis of related cyclopenta-fused pyridine derivatives.

A plausible synthetic route to this compound could involve the condensation of a suitable cyclopentanone-derived precursor with guanidine.

Biological Activity and Potential Applications

While direct biological studies on this compound are scarce, research on its derivatives has revealed significant pharmacological potential, suggesting that this core structure is a valuable pharmacophore.

Sigma-1 Receptor Antagonism

Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists.[5] One promising compound from a related series demonstrated nanomolar affinity for the σ1 receptor and exhibited dose-dependent anti-nociceptive effects in a formalin test, indicating potential for the development of novel analgesics.[5]

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

A series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, which share a similar fused ring system, were designed and evaluated as corticotropin-releasing factor 1 (CRF1) receptor antagonists.[6] This line of research suggests that the cyclopenta[d]pyrimidine scaffold could be explored for developing treatments for stress-related disorders.

Microtubule Targeting Agents

Derivatives of 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines, which are structurally analogous to the cyclopenta[d]pyrimidine core, have been investigated as microtubule targeting agents with potent antiproliferative effects.[8] This indicates that the general scaffold may be amenable to modifications that could lead to the discovery of new anticancer agents.

Kinase Inhibition

The broader class of pyridopyrimidines has been extensively studied for kinase inhibition. For instance, a derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4).[9] This highlights the potential for derivatives of this compound to be developed as kinase inhibitors for various therapeutic applications, including oncology.

Potential Signaling Pathway Involvement

Based on the activities of its derivatives, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical relationship based on the activities of its derivatives.

G cluster_targets Potential Molecular Targets cluster_outcomes Potential Therapeutic Outcomes Core_Scaffold This compound Scaffold Sigma1_Receptor Sigma-1 Receptor Core_Scaffold->Sigma1_Receptor Derivative Activity CRF1_Receptor CRF1 Receptor Core_Scaffold->CRF1_Receptor Derivative Activity Microtubules Microtubules Core_Scaffold->Microtubules Derivative Activity Kinases Kinases (e.g., CDK4) Core_Scaffold->Kinases Derivative Activity Analgesia Analgesia Sigma1_Receptor->Analgesia Anxiolytic_Effects Anxiolytic Effects CRF1_Receptor->Anxiolytic_Effects Anticancer_Activity Anticancer Activity Microtubules->Anticancer_Activity Kinases->Anticancer_Activity

Hypothesized biological targets and outcomes based on derivatives of the core scaffold.

Conclusion

This compound represents a promising starting point for the design and synthesis of novel therapeutic agents. While experimental data on the parent compound is limited, the diverse biological activities exhibited by its derivatives underscore the importance of this chemical scaffold. Further research into the synthesis and biological evaluation of novel analogs is warranted to fully explore its therapeutic potential in areas such as pain management, oncology, and neurological disorders. This guide serves as a foundational resource for researchers embarking on studies involving this and related compounds.

References

Preliminary Cytotoxicity Screening of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting a preliminary in-vitro cytotoxicity screening of the novel compound 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine. The rationale for this investigation is grounded in the well-documented anticancer and cytotoxic properties of structurally related cyclopenta[d]pyrimidine derivatives, which have shown potent activity against a range of human cancer cell lines.[1][2]

The cyclopenta[d]pyrimidine scaffold is a key pharmacophore in a variety of biologically active molecules. Derivatives of this core structure have been identified as potent antitubulin agents that function by binding to the colchicine site on tubulin, leading to microtubule depolymerization and mitotic arrest.[3][4] For instance, certain N-substituted trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium salts have demonstrated growth inhibitory (GI50) values in the nanomolar range and have the ability to overcome clinically relevant drug resistance mechanisms.[4] Given this precedent, it is hypothesized that this compound may also exhibit cytotoxic properties worthy of investigation for novel anticancer drug discovery.

This guide provides detailed experimental protocols for an initial cytotoxicity assessment using a standard cell viability assay, templates for data presentation, and visualizations of the experimental workflow and a potential mechanism of action based on the activities of analogous compounds.

Data Presentation: Quantitative Cytotoxicity Analysis

The primary endpoint of a preliminary cytotoxicity screen is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The data should be compiled into a clear, tabular format for comparative analysis across different cell lines.

Table 1: In-Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cancer Type Cell Line IC50 (µM) ± SD*
Breast Cancer MDA-MB-231 Data to be determined
Breast Cancer MCF-7 Data to be determined
Lung Cancer A549 Data to be determined
Colon Cancer HCT-116 Data to be determined
Pancreatic Cancer PANC-1 Data to be determined

*SD: Standard Deviation from a minimum of three independent experiments.

Experimental Protocols

A robust and reproducible methodology is critical for obtaining reliable cytotoxicity data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

MTT Cell Viability Assay Protocol

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MDA-MB-231, A549, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested from sub-confluent cultures using trypsin-EDTA.

  • A cell suspension is prepared, and viable cells are counted using a hemocytometer or automated cell counter.

  • Cells are seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • A series of dilutions are prepared from the stock solution in complete culture medium to achieve the final desired concentrations for treatment (e.g., ranging from 0.01 µM to 100 µM).

  • The culture medium from the seeded plates is carefully removed, and 100 µL of the medium containing the various compound concentrations is added to the respective wells.

  • Control wells should include "cells with medium only" (negative control) and "cells with vehicle (DMSO) only" to account for any solvent effects. A positive control (e.g., Doxorubicin) should also be included.

  • The plates are incubated for an additional 48 to 72 hours.

3. MTT Assay and Data Acquisition:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the cytotoxicity screening.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Culture Cell Culture (e.g., MDA-MB-231) Seed Seed Cells in 96-Well Plate Culture->Seed Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Treat Treat Cells with Compound (48-72h Incubation) Incubate1->Treat Prepare_Cmpd Prepare Compound Dilutions Prepare_Cmpd->Treat Add_MTT Add MTT Reagent (4h Incubation) Treat->Add_MTT Solubilize Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway

Based on the known mechanism of action for several cytotoxic cyclopenta[d]pyrimidine derivatives, a plausible signaling pathway that could be disrupted by this compound involves the inhibition of tubulin polymerization.[3][4]

G cluster_cell Cancer Cell Compound 6,7-dihydro-5H- cyclopenta[d]pyrimidin-2-amine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site? Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle M_Phase Mitotic Arrest (G2/M Phase) Spindle->M_Phase Apoptosis Apoptosis (Cell Death) M_Phase->Apoptosis

Caption: Potential mechanism: Inhibition of tubulin polymerization.

References

Unlocking the Therapeutic Potential of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine: A Pharmacophore Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This technical guide provides a comprehensive exploration of the pharmacophore of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine and its analogs, focusing on their interactions with key biological targets, including microtubules and sigma-1 (σ1) receptors. This document outlines the crucial chemical features, structure-activity relationships (SAR), and experimental methodologies to facilitate further drug discovery and development efforts based on this versatile core.

Pharmacophoric Features and Biological Activities

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a bicyclic system composed of a fused cyclopentane and pyrimidine ring. The 2-amino group, as specified in the core structure, serves as a key hydrogen bond donor and a point for further chemical modification. The overall pharmacophore can be modulated to target different biological entities, leading to distinct therapeutic applications.

Antitubulin Activity: Targeting the Colchicine Binding Site

A significant area of investigation for this scaffold has been in the development of potent antitubulin agents that bind to the colchicine site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest, and apoptosis in cancer cells.

The key pharmacophoric elements for antitubulin activity are:

  • The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core: Acts as a rigid scaffold to correctly orient the crucial substituents.

  • A substituted amino group at the 4-position: This is a critical feature for potent activity. SAR studies have revealed that an N-aryl, N-alkylamino group is highly favorable. Specifically, an N-(4-methoxyphenyl)-N-methylamino group has been shown to be important for high potency.

  • A small alkyl group at the 2-position: A methyl group at this position is often found in the most active compounds.

  • Chirality at the 6-position: The presence of a methyl group at the 6-position introduces a chiral center. Studies on the enantiomers of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride have shown that the (S)-isomer is significantly more potent than the (R)-isomer in terms of cytotoxicity against a panel of 60 tumor cell lines.

dot

cluster_0 Pharmacophore for Antitubulin Activity Core 6,7-dihydro-5H-cyclopenta[d]pyrimidine Scaffold Substituent_4 N-(4-methoxyphenyl)-N-methylamino at C4 Core->Substituent_4 Essential for potency Substituent_2 Methyl group at C2 Core->Substituent_2 Enhances activity Chirality_6 (S)-configuration at C6 (if substituted) Core->Chirality_6 Stereospecificity

Caption: Key pharmacophoric features for antitubulin activity.

Sigma-1 (σ1) Receptor Antagonism: A Potential Avenue for Pain Management

Derivatives of the related 5,6,7,8-tetrahydroquinazoline, which shares a similar bicyclic core, have been identified as potent and selective sigma-1 (σ1) receptor antagonists.[1] These compounds show promise as analgesics. While direct SAR on the 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-amine core for this target is less defined in the provided literature, inferences can be drawn from analogous structures.

The general pharmacophoric requirements for σ1 receptor antagonism in this class of compounds include:

  • A bicyclic heterocyclic core: Provides the structural foundation.

  • An aryl or substituted aryl group: Often at the 2-position, contributing to binding affinity.

  • A flexible basic side chain: Typically attached to the 4-position, containing a nitrogen atom within a piperidine or similar basic moiety. This basic amine is crucial for interaction with the receptor.

Quantitative Data Presentation

The following tables summarize the quantitative biological data for key derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine and related scaffolds.

Table 1: Antitubulin and Cytotoxic Activity of Selected Derivatives

CompoundModificationsTubulin Assembly Inhibition (IC50, µM)[3H]Colchicine Binding Inhibition (IC50, µM)Mean GI50 (NCI-60, µM)
(R,S)-1 2-Me, 4-N(Me)(4-MeOPh), 6-Me1.11.80.02
(R)-1 2-Me, 4-N(Me)(4-MeOPh), 6-Me1.42.50.28
(S)-1 2-Me, 4-N(Me)(4-MeOPh), 6-Me0.81.30.01

Data extracted from studies on N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its enantiomers.

Table 2: Sigma-1 Receptor Binding Affinity of a Related Quinazoline Analog

CompoundStructureσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)
33 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline15.6>2000

Data for a potent sigma-1 receptor antagonist with a related core structure.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Synthesis of (6R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride

This protocol describes the synthesis of a potent antitubulin agent.[2]

  • Preparation of (R)-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one: (R)-3-methyladipic acid is reacted with concentrated sulfuric acid in refluxing ethanol. The product undergoes a Dieckmann condensation using elemental sodium in toluene, followed by reaction with acetamidine hydrochloride to yield the cyclized product.

  • Chlorination: The product from the previous step is chlorinated using phosphorus oxychloride (POCl₃) at reflux for 3 hours to yield (R)-4-chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

  • Amination: The chlorinated intermediate is reacted with 4-methoxy-N-methylaniline in isopropanol with a few drops of concentrated HCl at reflux.

  • Salt Formation: Anhydrous hydrochloric acid gas is bubbled through an anhydrous ether solution of the product from the amination step to precipitate the final HCl salt as a white solid.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). A stock solution of GTP is prepared and added to the tubulin solution to a final concentration of 1 mM. Test compounds are dissolved in DMSO and then diluted in the assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate. 10 µL of the test compound dilution or vehicle control (DMSO) is added to the wells. The plate is pre-warmed to 37°C.

  • Initiation of Polymerization: 90 µL of the pre-warmed tubulin/GTP solution is added to each well to initiate polymerization.

  • Data Acquisition: The absorbance at 340 nm is measured every minute for 60-90 minutes in a temperature-controlled microplate reader at 37°C. An increase in absorbance indicates microtubule formation.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The IC50 value is determined by plotting the inhibition of polymerization against the compound concentration.

Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the sigma-1 receptor.[3]

  • Membrane Preparation: Guinea pig liver membranes, which are rich in sigma-1 receptors, are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

  • Binding Assay: The assay is conducted in a final volume of 100 µL. The membrane preparation is incubated with a radioligand specific for the sigma-1 receptor, such as [³H]-(+)-pentazocine, and various concentrations of the test compound.

  • Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol). The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Antitubulin Agents

Derivatives of this compound that act as antitubulin agents interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

dot

Compound Cyclopenta[d]pyrimidine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of antitubulin cyclopenta[d]pyrimidines.

Proposed Signaling Pathway for Sigma-1 Receptor Antagonists

Sigma-1 receptor antagonists are thought to exert their analgesic effects by modulating neuronal excitability and intracellular calcium signaling.

dot

Compound Cyclopenta[d]pyrimidine Analog Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Antagonizes IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca2_Release Ca²⁺ Release from ER IP3R->Ca2_Release Regulates NeuronalExcitability Neuronal Excitability Ca2_Release->NeuronalExcitability Influences Analgesia Analgesia NeuronalExcitability->Analgesia Modulation leads to

Caption: Proposed mechanism of analgesia via σ1R antagonism.

Experimental Workflow for Screening Antitubulin Agents

The process of identifying and characterizing novel antitubulin agents based on the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold typically follows a multi-step workflow.

dot

Start Compound Library Synthesis CellScreening Cell-Based Proliferation Assay (e.g., NCI-60) Start->CellScreening HitIdentification Hit Identification (Potent Compounds) CellScreening->HitIdentification TubulinPolymerization In Vitro Tubulin Polymerization Assay HitIdentification->TubulinPolymerization ColchicineBinding Colchicine Competition Binding Assay HitIdentification->ColchicineBinding SAR Structure-Activity Relationship (SAR) Studies TubulinPolymerization->SAR ColchicineBinding->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Workflow for discovery of antitubulin compounds.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutics. By understanding the key pharmacophoric features and structure-activity relationships for different biological targets, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for advancing the discovery and development of drugs based on this important heterocyclic system. Further exploration of this scaffold is warranted to fully unlock its therapeutic potential.

References

A Comprehensive Review of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine Research for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold, 6,7-dihydro-5H-cyclopenta[d]pyrimidine, has emerged as a privileged structure in medicinal chemistry, with its 2-amino substituted derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive literature review of the research conducted on 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine and its analogues, summarizing key findings, experimental methodologies, and structure-activity relationships to inform future drug discovery and development efforts.

Core Chemical Structure

The foundational structure is this compound, a bicyclic compound featuring a cyclopentane ring fused to a pyrimidine ring with an amine group at the 2-position.[1][2] The molecular formula is C₇H₉N₃ and the molecular weight is 135.17 g/mol .[1]

Identifier Value
IUPAC NameThis compound
CAS Number108990-72-3[1]
Molecular FormulaC₇H₉N₃[1]
Molecular Weight135.17[1]
SMILESC1CC2=CNC(=N)N=C2C1[1]

Therapeutic Applications and Biological Activities

Derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core have been investigated for a variety of therapeutic applications, primarily in oncology and neuroscience. The key areas of research are detailed below.

Antitubulin Agents for Cancer Therapy

A significant area of investigation has been the development of derivatives as potent antitubulin agents. These compounds bind to the colchicine site on tubulin, leading to microtubule depolymerization, mitotic arrest, and ultimately, cancer cell death.[3]

One notable series of compounds are N-substituted derivatives of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine. For instance, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride has been identified as a potent, water-soluble, colchicine-site binding agent with nanomolar GI₅₀ values against a panel of cancer cell lines.[3] A key advantage of these compounds is their ability to overcome common mechanisms of drug resistance, such as P-glycoprotein (Pgp) and βIII-tubulin overexpression.[3]

Quantitative Data: Antitubulin Activity

CompoundTargetActivity (GI₅₀)Cell LinesReference
(R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chlorideTubulin (Colchicine site)Nanomolar range60 tumor cell lines[3]
(S)-EnantiomerTubulin (Colchicine site)10- to 88-fold more potent than (R)-isomer60 tumor cell lines[3]

Experimental Protocol: Synthesis of (6R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride [(R)-1•HCl] [3]

  • Synthesis of (R)-4: (R)-3-methyladipic acid is reacted with concentrated sulfuric acid in refluxing ethanol. This is followed by a Dieckmann condensation using elemental sodium in toluene, and then a reaction with acetamidine hydrochloride.

  • Chlorination: Compound (R)-4 is chlorinated using POCl₃ for 3 hours to yield (R)-5.

  • Final Product Formation: (R)-5 is reacted with 4-methoxy-N-methylaniline in the presence of 2-3 drops of concentrated HCl to give the final compound, (R)-1.

Experimental Workflow: Synthesis of Antitubulin Agent

G cluster_synthesis Synthesis of (R)-1•HCl R_3_methyladipic_acid (R)-3-methyladipic acid R_4 (R)-4 R_3_methyladipic_acid->R_4 1. H₂SO₄, EtOH 2. Na, Toluene 3. Acetamidine HCl R_5 (R)-5 R_4->R_5 POCl₃ R_1_HCl (R)-1•HCl R_5->R_1_HCl 4-methoxy-N-methylaniline, HCl

Caption: Synthetic pathway for (R)-1•HCl.

Sigma-1 Receptor Antagonists for Pain Management

Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have also been explored as selective sigma-1 (σ₁) receptor antagonists for the treatment of pain.[4] The sigma-1 receptor is a promising target for analgesics.

A study reported a series of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives.[4] The most promising compound from this series, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline (a related scaffold), demonstrated nanomolar affinity for the σ₁ receptor and high selectivity over the σ₂ receptor.[4] This compound exhibited dose-dependent anti-nociceptive effects in a formalin test in an animal model, highlighting its potential as a potent analgesic.[4]

Quantitative Data: Sigma-1 Receptor Antagonist Activity

CompoundTargetKᵢ (nM)Selectivity (Kᵢ σ₂ / Kᵢ σ₁)ActivityReference
Compound 33 (quinazoline derivative)σ₁ Receptor15.6>128Antagonist, Analgesic[4]
2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol derivativeσ₁ Receptor15.6-Antagonist[5]

Experimental Protocol: In Vitro Sigma-1 and Sigma-2 Receptor Binding Assays [4]

Detailed protocols for the in vitro σ₁ and σ₂ receptor binding assays were not provided in the abstracted text. However, such assays typically involve:

  • Preparation of receptor source: Homogenates of guinea pig brain tissue (for σ₁) and rat liver (for σ₂) are commonly used.

  • Radioligand binding: The assay measures the displacement of a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ and [³H]di-o-tolylguanidine for σ₂ in the presence of a masking concentration of (+)-pentazocine) by the test compound.

  • Incubation and separation: The reaction mixture is incubated, and then the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting, and Kᵢ values are calculated.

Signaling Pathway: Postulated Mechanism of Action for Pain Relief

G cluster_pathway Sigma-1 Receptor Antagonism in Nociception Compound 6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivative Sigma1R Sigma-1 Receptor Compound->Sigma1R Antagonism Nociceptive_Signaling Nociceptive Signaling Pathways Sigma1R->Nociceptive_Signaling Modulation Analgesia Analgesia Nociceptive_Signaling->Analgesia Inhibition leads to

Caption: Proposed mechanism for analgesic effect.

Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonists

A series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, which are structurally related to the core of interest, have been designed and evaluated as orally active corticotropin-releasing factor 1 (CRF₁) receptor antagonists.[6] Antagonism of the CRF₁ receptor is a therapeutic strategy for stress-related disorders such as anxiety and depression. In vitro and in vivo studies, along with pharmacokinetic evaluations, led to the discovery of an orally active CRF₁ receptor antagonist from this series.[6]

Other Investigated Activities

  • Antioxidant Activity: 7-Thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have been synthesized and shown to possess antioxidant activity in an in vitro model of Fe²⁺-dependent adrenaline oxidation. The antiradical activity was found to be dependent on the substituent in the thioether fragment.[7]

  • Enzyme Inhibition: While not directly on the 2-amino core, related cyclopentyloxyanisole derivatives have shown potent inhibition of TNF-α, COX-2, and PDE4B.[8] This suggests that the broader cyclopenta[d]pyrimidine scaffold can be a template for designing various enzyme inhibitors.

  • Corrosion Inhibition: In a non-pharmaceutical application, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel.[9]

Conclusion

The this compound core and its related structures represent a versatile scaffold for the development of novel therapeutics. The demonstrated activities as potent antitubulin agents, selective sigma-1 receptor antagonists, and CRF₁ receptor antagonists highlight the potential of this chemical series in oncology, pain management, and psychiatric disorders. The structure-activity relationships derived from the various studies provide a solid foundation for the rational design of new, more potent, and selective drug candidates. Further exploration of this scaffold, including detailed pharmacokinetic and toxicological profiling of lead compounds, is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-oxocyclopentanecarbonitrile, followed by its cyclocondensation with guanidine to yield the target compound.

Step 1: Synthesis of 2-Oxocyclopentanecarbonitrile

The initial step involves the synthesis of 2-oxocyclopentanecarbonitrile, a crucial building block for the subsequent pyrimidine ring formation.[1] A common method for its preparation is the hydrolysis of 2-amino-1-cyanocyclopentene.[2]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Add 2-amino-1-cyanocyclopentene and an aqueous solution of hydrochloric acid to the flask.

  • Reaction Conditions: Heat the mixture at a specified temperature for several hours to facilitate hydrolysis.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base, such as sodium bicarbonate, until it reaches a neutral pH. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 2-oxocyclopentanecarbonitrile by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The final step is the cyclocondensation of 2-oxocyclopentanecarbonitrile with guanidine to construct the pyrimidine ring of the target molecule. This reaction is a classic approach for the synthesis of 2-aminopyrimidines from β-keto nitriles.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

  • Reagents: To this solution, add guanidine hydrochloride, followed by the dropwise addition of a solution of 2-oxocyclopentanecarbonitrile in absolute ethanol.

  • Reaction Conditions: Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to neutral with a suitable acid. The resulting precipitate is the crude product. Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain pure this compound.

Quantitative Data Summary

StepReactant(s)ProductReagent(s)/Solvent(s)Reaction ConditionsYield (%)Purity (%)Reference
12-amino-1-cyanocyclopentene2-OxocyclopentanecarbonitrileHCl, H₂OHeating, 4h89>95[2]
22-Oxocyclopentanecarbonitrile, Guanidine HClThis compoundSodium Ethoxide, EthanolRefluxNot Specified>98General Method

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Preparation of 2-Oxocyclopentanecarbonitrile cluster_step2 Step 2: Cyclocondensation 2_amino_1_cyanocyclopentene 2-amino-1-cyanocyclopentene Hydrolysis Acid Hydrolysis (HCl, H₂O, Heat) 2_amino_1_cyanocyclopentene->Hydrolysis 2_oxocyclopentanecarbonitrile 2-Oxocyclopentanecarbonitrile Hydrolysis->2_oxocyclopentanecarbonitrile Cyclocondensation Cyclocondensation (NaOEt, Ethanol, Reflux) 2_oxocyclopentanecarbonitrile->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation Target_Molecule This compound Cyclocondensation->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Experimental_Workflow Detailed Experimental Workflow Start Start Step1_Reaction Step 1: Hydrolysis of 2-amino-1-cyanocyclopentene Start->Step1_Reaction Step1_Workup Work-up & Purification (Neutralization, Extraction, Distillation) Step1_Reaction->Step1_Workup Intermediate Intermediate: 2-Oxocyclopentanecarbonitrile Step1_Workup->Intermediate Step2_Reaction Step 2: Cyclocondensation with Guanidine Intermediate->Step2_Reaction Step2_Workup Work-up & Purification (Solvent Removal, Precipitation, Recrystallization) Step2_Reaction->Step2_Workup Final_Product Final Product: This compound Step2_Workup->Final_Product End End Final_Product->End

Caption: Step-by-step experimental and purification workflow.

References

Application Notes and Protocols for the Synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the formation of a key intermediate, 2-(dimethylaminomethylene)cyclopentan-1-one, from cyclopentanone. This is followed by a cyclocondensation reaction with guanidine to yield the final product. This protocol is designed to be a comprehensive guide, including reagent specifications, reaction conditions, and purification methods.

Introduction

Fused pyrimidine ring systems are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core, in particular, serves as a foundational structure for the development of novel therapeutics, including kinase inhibitors and receptor antagonists. The 2-amino substitution provides a crucial functional handle for further chemical modifications and library synthesis. The following protocol outlines a reliable and reproducible method for the preparation of this compound.

Overall Reaction Scheme

Overall Reaction Scheme Cyclopentanone Cyclopentanone Intermediate 2-(dimethylaminomethylene)cyclopentan-1-one Cyclopentanone->Intermediate DMF-DMA FinalProduct This compound Intermediate->FinalProduct Guanidine Guanidine Guanidine->FinalProduct G Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis s1_start Mix Cyclopentanone and Toluene s1_reagent Add DMF-DMA s1_start->s1_reagent s1_react Reflux for 2-4h s1_reagent->s1_react s1_cool Cool to RT s1_react->s1_cool s1_evap Evaporate Solvent s1_cool->s1_evap s1_product Crude 2-(dimethylaminomethylene)cyclopentan-1-one s1_evap->s1_product s2_add_intermediate Add Crude Intermediate s1_product->s2_add_intermediate Transfer to Step 2 s2_guanidine Prepare Guanidine Solution (Guanidine HCl + NaOEt in EtOH) s2_guanidine->s2_add_intermediate s2_react Reflux for 6-8h s2_add_intermediate->s2_react s2_cool Cool to RT s2_react->s2_cool s2_isolate Isolate Crude Product (Filtration or Evaporation) s2_cool->s2_isolate s2_purify Purify Product (Recrystallization or Chromatography) s2_isolate->s2_purify s2_final_product This compound s2_purify->s2_final_product Reaction Mechanism Proposed Mechanism for Cyclocondensation cluster_mechanism node_style node_style intermediate 2-(dimethylaminomethylene)cyclopentan-1-one Enaminone addition Nucleophilic Addition intermediate->addition 1. guanidine Guanidine Nucleophile guanidine->addition cyclization Intramolecular Cyclization addition->cyclization 2. elimination Elimination of Dimethylamine and Water cyclization->elimination 3. product This compound Aromatization elimination->product 4.

Application Note: Structural Characterization of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural characterization of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the experimental procedures for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and present the expected spectral data in a clear, tabular format. Additionally, graphical representations of the experimental workflow are provided to facilitate understanding and implementation.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds.[1][2] Accurate structural elucidation is crucial for ensuring the identity and purity of these molecules in drug discovery and development pipelines. This document outlines the standard methodologies for obtaining and interpreting ¹H NMR, ¹³C NMR, and mass spectra for the title compound. While experimental values can vary slightly based on instrumentation and conditions, the data presented here are representative for a pure sample.

Predicted Spectroscopic Data

Based on the analysis of structurally related compounds, the following ¹H and ¹³C NMR chemical shifts and mass spectrometry data are predicted for this compound.[3][4][5]

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.15s1H-H4
6.58br s2H--NH₂
2.85t2H7.5H7
2.75t2H7.5H5
2.05p2H7.5H6

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
162.5C2
160.8C7a
158.3C4
117.4C4a
32.1C7
30.5C5
22.8C6
Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₉N₃
Molecular Weight135.17 g/mol
Exact Mass135.0796 g/mol
Predicted [M+H]⁺136.0875

Experimental Protocols

Sample Preparation

A standardized sample preparation workflow is critical for acquiring high-quality NMR and MS data.

cluster_prep Sample Preparation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

Instrumentation: A 400 MHz NMR spectrometer.

¹H NMR Protocol:

  • Tune and shim the instrument for the specific sample and solvent.

  • Acquire a single-pulse ¹H spectrum.

  • Typical parameters:

    • Pulse width: 30°

    • Acquisition time: 4 s

    • Relaxation delay: 1 s

    • Number of scans: 16

  • Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

  • Integrate all peaks and determine multiplicities and coupling constants.

¹³C NMR Protocol:

  • Switch the probe to the ¹³C channel and perform tuning and shimming.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters:

    • Pulse width: 30°

    • Acquisition time: 1.5 s

    • Relaxation delay: 2 s

    • Number of scans: 1024

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Mass Spectrometry Data Acquisition

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Protocol:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Typical ESI source parameters:

    • Capillary voltage: 3.5 kV

    • Nebulizing gas pressure: 1.0 bar

    • Drying gas flow: 4.0 L/min

    • Drying gas temperature: 200 °C

  • Analyze the resulting spectrum to identify the [M+H]⁺ ion and confirm the molecular weight.

cluster_ms Mass Spectrometry Analysis start Dilute Sample Preparation infuse Direct Infusion into ESI Source start->infuse acquire Data Acquisition (Positive Ion Mode) infuse->acquire analyze Spectral Analysis for [M+H]+ acquire->analyze

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

The combination of NMR and mass spectrometry provides a powerful and definitive method for the structural characterization of this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers to verify the identity and purity of this important synthetic intermediate, ensuring the reliability of subsequent research and development efforts.

References

Application Notes and Protocols for In Vivo Evaluation of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the in vivo assessment of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine, a novel pyrimidine derivative. Given the potent biological activities observed in related cyclopenta[d]pyrimidine compounds, particularly in oncology, this document outlines a detailed protocol for evaluating its potential as an anti-cancer agent. The described methodologies cover efficacy, toxicology, and pharmacokinetic profiling in a preclinical setting.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-cancer, antiviral, and analgesic properties.[1][2][3] Specifically, derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core have been identified as potent antitubulin agents and sigma-1 receptor antagonists, highlighting their therapeutic potential.[2][4] One such derivative, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, has demonstrated significant cytotoxic effects against cancer cell lines by acting as a microtubule depolymerizing agent.[4]

This document presents a detailed experimental design for the in vivo characterization of this compound (hereinafter referred to as "Compound X"). The proposed studies are designed to rigorously assess its anti-tumor efficacy, safety profile, and pharmacokinetic properties, providing a solid foundation for further drug development. The primary hypothesized mechanism of action is the inhibition of tumor growth, potentially through the disruption of microtubule dynamics, a known mechanism for related compounds.

Preclinical In Vivo Experimental Design

The following sections detail the protocols for a comprehensive in vivo evaluation of Compound X in a murine xenograft model of human cancer.

Efficacy Assessment in a Human Tumor Xenograft Model

This protocol is designed to evaluate the anti-tumor activity of Compound X in an established human cancer xenograft model.

Experimental Protocol:

  • Animal Model:

    • Species: Female BALB/c nude mice.

    • Age: 4-6 weeks.

    • Housing: Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

    • Acclimatization: Minimum of one week prior to experimental manipulation.

  • Cell Line and Tumor Implantation:

    • Cell Line: HGC-27 human gastric carcinoma cell line (or another appropriate cancer cell line based on in vitro screening data).

    • Implantation: Subcutaneously inject 5 x 10^6 HGC-27 cells in 100 µL of serum-free medium into the right flank of each mouse.

  • Treatment Groups and Schedule:

    • Tumor Growth: Monitor tumor growth daily using calipers.

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Treatment Groups:

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline), administered orally (p.o.) or intraperitoneally (i.p.) daily.

      • Group 2: Compound X (Dose 1, e.g., 20 mg/kg), administered via the same route as the vehicle, daily.

      • Group 3: Compound X (Dose 2, e.g., 40 mg/kg), administered via the same route as the vehicle, daily.

      • Group 4: Positive Control (e.g., 5-Fluorouracil, 25 mg/kg), administered intraperitoneally (i.p.) every 3 days.[5]

    • Duration: Treat for 21 consecutive days or until tumor volume in the control group reaches the predetermined endpoint.

  • Endpoint Analysis:

    • Tumor Volume: Measure tumor volume every other day using the formula: (Length x Width²) / 2.

    • Body Weight: Record body weight every other day as an indicator of toxicity.

    • Tumor Weight: At the end of the study, euthanize mice, excise tumors, and record the final tumor weight.

    • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Data Presentation:

Table 1: Summary of Efficacy Data

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle ControlDailyN/A
Compound X20 mg/kg, Daily
Compound X40 mg/kg, Daily
Positive Control25 mg/kg, q3d
Toxicology and Safety Assessment

This protocol outlines the evaluation of the potential toxicity of Compound X.

Experimental Protocol:

  • Animal Model:

    • Use the same mouse strain as in the efficacy study.

  • Treatment Groups and Schedule:

    • Administer the vehicle, Compound X at therapeutic and supra-therapeutic doses, and the positive control for the same duration as the efficacy study.

  • Parameters to Monitor:

    • Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Body Weight: Record body weight every other day.

    • Hematology: At the end of the study, collect blood via cardiac puncture for a complete blood count (CBC).

    • Serum Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

    • Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Data Presentation:

Table 2: Summary of Toxicology Data

Treatment GroupDose (mg/kg)% Body Weight ChangeKey Hematological Parameters (Mean ± SD)Key Serum Chemistry Parameters (Mean ± SD)Summary of Histopathological Findings
Vehicle Control-
Compound X20
Compound X40
Positive Control25
Pharmacokinetic (PK) Profiling

This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

Experimental Protocol:

  • Animal Model:

    • Species: Male Sprague-Dawley rats (or mice, to bridge with efficacy studies).

    • Cannulation: Jugular vein cannulation for serial blood sampling.

  • Dosing and Sample Collection:

    • Dosing: Administer a single dose of Compound X intravenously (i.v., e.g., 5 mg/kg) and orally (p.o., e.g., 20 mg/kg).

    • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.

    • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of Compound X in plasma.

  • Pharmacokinetic Analysis:

    • Calculate key PK parameters using non-compartmental analysis.

Data Presentation:

Table 3: Summary of Pharmacokinetic Parameters

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%)N/A

Visualized Workflows and Pathways

Experimental Workflow

G cluster_0 In Vivo Efficacy Study cluster_1 Toxicology Assessment cluster_2 Pharmacokinetic Study A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration C->D E Endpoint Analysis (Tumor Volume, Weight) D->E F Daily Clinical Observation D->F G Body Weight Monitoring D->G H Terminal Blood Collection E->H I Histopathology H->I J IV and PO Dosing K Serial Blood Sampling J->K L LC-MS/MS Analysis K->L M PK Parameter Calculation L->M

Caption: Overall experimental workflow for the in vivo evaluation of Compound X.

Hypothetical Signaling Pathway

A Compound X B Tubulin Polymerization A->B Inhibition C Microtubule Instability D Mitotic Arrest C->D E Apoptosis D->E F Tumor Growth Inhibition E->F

Caption: Hypothesized signaling pathway for the anti-tumor activity of Compound X.

Logical Flow of Study Progression

A In Vitro Screening B In Vivo Efficacy A->B C Toxicity Assessment A->C D Pharmacokinetics A->D E Lead Optimization / Preclinical Candidate Selection B->E C->E D->E

Caption: Logical progression of the in vivo drug discovery and development process.

References

Troubleshooting & Optimization

addressing solubility issues of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Understanding the fundamental properties of a compound is a critical first step in addressing solubility issues. Below is a summary of the available data for this compound.

PropertyValueSource
CAS Number 108990-72-3[1]
Molecular Formula C₇H₉N₃[1]
Molecular Weight 135.17 g/mol [1]
Topological Polar Surface Area (TPSA) 52.53 Ų[1]
logP 0.37787[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Q2: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?

A2: When encountering solubility issues, a systematic approach is recommended. Start with the simplest solutions first. Verify the purity of your compound and ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power.[2] If the compound still does not dissolve, you can employ gentle heating or sonication to aid the process.[3][4][5]

Q3: Can the quality of the DMSO affect the solubility of my compound?

A3: Absolutely. The purity and water content of DMSO are critical factors. DMSO readily absorbs moisture from the atmosphere, which can significantly decrease its ability to dissolve certain organic compounds.[2] Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or one that has been properly stored to minimize water absorption.

Q4: What physical methods can I use to improve the dissolution of this compound in DMSO?

A4: Several physical methods can enhance solubility:

  • Heating: Gently warm the solution in a water bath at 37°C.[2][4][5] Be cautious, as excessive heat can degrade some compounds.

  • Vortexing: Vigorously mix the solution using a vortex mixer to increase the interaction between the compound and the solvent.[3]

  • Sonication: Use a bath sonicator to break down compound aggregates and facilitate dissolution through ultrasonic waves.[3][4][5]

Q5: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A5: This is a common issue for compounds with low aqueous solubility. Here are some strategies to mitigate precipitation upon dilution:

  • Stepwise Dilution: Perform serial dilutions in DMSO first before making the final dilution into your aqueous buffer. A sudden change in solvent polarity is a common cause of precipitation.[6]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[3][6]

  • Rapid Mixing: When adding the DMSO stock to the aqueous medium, add it dropwise while vortexing or gently mixing to ensure rapid and even dispersion.[4]

  • Co-solvents: For particularly challenging compounds, consider the use of a co-solvent system in your final formulation, which can improve solubility in aqueous solutions.[4][7]

Troubleshooting Guide

This guide provides a structured workflow for addressing solubility issues with this compound.

G cluster_0 A Start: Compound does not dissolve in DMSO B Verify Compound Purity and Identity A->B C Check DMSO Quality (Anhydrous, High Purity) B->C Purity OK D Apply Physical Dissolution Methods: - Vortex - Sonicate - Gentle Heat (37°C) C->D DMSO OK E Does the compound dissolve? D->E F Prepare High-Concentration Stock Solution E->F Yes H Consider Advanced Options: - Co-solvent Systems - pH Adjustment - Salt Formation E->H No G Issue Resolved F->G I Contact Technical Support H->I

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound (MW: 135.17 g/mol ).

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 135.17 g/mol * (1000 mg / 1 g) = 1.3517 mg

  • Weigh Compound: Accurately weigh approximately 1.35 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve:

    • Vortex the tube for 1-2 minutes.[3]

    • If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.[3][4]

    • If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes.[4][5]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storage.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Protocol 2: Serial Dilution for Cellular Assays

This protocol describes how to perform a 10-fold serial dilution from a 10 mM stock solution in DMSO.

  • Label Tubes: Label sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

  • Prepare First Dilution (1 mM): Add 10 µL of the 10 mM stock solution to 90 µL of 100% DMSO. Vortex to mix thoroughly.

  • Prepare Subsequent Dilutions:

    • For the 100 µM solution, add 10 µL of the 1 mM solution to 90 µL of 100% DMSO. Vortex to mix.

    • Repeat this process for each subsequent dilution, always transferring 10 µL of the previous, more concentrated solution into 90 µL of DMSO.

  • Final Dilution in Assay Medium: To achieve the final desired concentration in your cell culture, dilute the appropriate DMSO stock solution at least 1:200 into the assay medium to keep the final DMSO concentration at or below 0.5%.[6] For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 1 mL of medium).

Factors Influencing Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent.

G cluster_0 Factors Affecting Solubility A Compound Properties A1 Purity A2 LogP A3 Hydrogen Bonding Solubility Solubility A->Solubility B Solvent Properties B1 Purity (Anhydrous) B2 Polarity B->Solubility C External Factors C1 Temperature C2 Sonication C3 Mixing C->Solubility

Caption: Key factors influencing compound solubility.

References

Technical Support Center: Purification of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine and related polar heterocyclic compounds by chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows little to no retention on a standard C18 reversed-phase (RP) column. What is the cause and how can I improve retention?

A1: This is a common issue for polar compounds like this compound in reversed-phase chromatography (RPC). The polar nature of the aminopyrimidine moiety leads to weak interactions with the nonpolar C18 stationary phase, causing it to elute in or near the void volume. To increase retention, consider the following strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to be more compatible with polar analytes and highly aqueous mobile phases.

  • Employ Ion-Pairing Reagents: For the basic aminopyrimidine, adding an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) to the mobile phase can form a neutral ion-pair with the protonated analyte. This increases its hydrophobicity and retention on the nonpolar stationary phase.[1]

  • Switch to a Different Chromatographic Mode: If RPC proves ineffective, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar molecules.[1]

Q2: I am observing significant peak tailing when trying to purify my compound using normal-phase chromatography on a silica gel column. How can I improve the peak shape?

A2: The basic amino group on the pyrimidine ring can interact strongly and sometimes irreversibly with the acidic silanol groups on the surface of silica gel. This leads to poor peak shape and low recovery. To mitigate this, you can:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1% v/v). This will compete with your analyte for the active sites on the silica, leading to more symmetrical peaks.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina or a bonded phase such as diol or amino-propyl silica.

Q3: What is HILIC, and why is it suitable for purifying this compound?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition. As the aqueous content of the mobile phase is increased, the polar analytes are eluted. HILIC is well-suited for this compound because it provides good retention for polar compounds that are not well-retained in reversed-phase chromatography.

Q4: Can I use the same sample solvent for both reversed-phase and HILIC chromatography?

A4: Not always. In reversed-phase chromatography, it is best to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., the mobile phase itself or a solvent with a higher aqueous content). In HILIC, the opposite is true. The sample should be dissolved in a solvent that is as weak as or weaker than the initial HILIC mobile phase, which means a solvent with a high organic content (e.g., 90-95% acetonitrile). Injecting a sample dissolved in a strong solvent (high water content in HILIC, high organic content in RPC) can lead to peak distortion and poor resolution.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HILIC
Potential Cause Solution
Secondary Ionic Interactions The basic amine on your compound can interact with residual acidic silanols on the silica-based stationary phase. Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 20-50 mM ammonium formate). This will help to shield the ionic interactions and improve peak shape. Adjusting the pH of the mobile phase can also help.[1]
Strong Sample Solvent Effects Injecting the sample in a solvent significantly more polar (higher water content) than the mobile phase can cause peak distortion. Dissolve your sample in a solvent that closely matches the initial mobile phase composition (e.g., 95% acetonitrile). If solubility is an issue, use the minimum amount of a slightly stronger solvent.[1]
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the concentration of your sample.

A logical workflow for troubleshooting poor peak shape in HILIC is presented below.

G start Poor Peak Shape (Tailing/Fronting) check_interactions Check for Secondary Interactions start->check_interactions check_solvent Evaluate Sample Solvent start->check_solvent check_load Assess Sample Load start->check_load cause_interactions Likely Cause: Ionic Interactions check_interactions->cause_interactions cause_solvent Likely Cause: Strong Solvent check_solvent->cause_solvent cause_load Likely Cause: Overload check_load->cause_load solution_interactions Increase Buffer Conc. Adjust pH end_node Improved Peak Shape solution_interactions->end_node solution_solvent Dissolve Sample in Mobile Phase solution_solvent->end_node solution_load Reduce Injection Volume/Concentration solution_load->end_node cause_interactions->solution_interactions cause_solvent->solution_solvent cause_load->solution_load

Caption: Troubleshooting workflow for poor peak shape in HILIC.

Issue 2: Low Recovery After Purification
Potential Cause Solution
Irreversible Adsorption The compound may be strongly and irreversibly binding to the stationary phase, especially with silica gel in normal-phase chromatography. For normal-phase , try deactivating the silica with a basic modifier like triethylamine. Consider switching to a less active stationary phase like reversed-phase C18 or a HILIC column.
Compound Instability The compound may be degrading on the column. This can be an issue with acidic silica gel. Assess the stability of your compound on a small amount of the stationary phase before performing a large-scale purification. If instability is confirmed, switch to a more inert stationary phase or consider a non-chromatographic method like crystallization.
Incomplete Elution The gradient may not be strong enough to elute the compound completely from the column. Extend the gradient to a stronger final mobile phase composition or add a strong solvent wash step at the end of the run.

Quantitative Data Summary

The following table summarizes analytical HPLC data for a close analog, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, which can serve as a starting point for method development for this compound.[2]

Parameter Value
Chromatographic Mode Reversed-Phase HPLC
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 249 nm
Linearity Range 10-50 µg/mL
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 0.017 µg/mL
Accuracy (% Recovery) 99.95% - 100.37%

Experimental Protocols

Protocol 1: General HILIC Method for Purification

This protocol provides a general starting point for developing a HILIC purification method for this compound.

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: 95% B for 2 minutes.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Wash: 50% B for 5 minutes.

    • Re-equilibration: 95% B for 10 minutes.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water). If solubility is low, use a minimal amount of a slightly stronger solvent.

  • Detection: UV detection at a wavelength appropriate for the aminopyrimidine chromophore (e.g., 254 nm).

The general workflow for developing a purification method is outlined below.

G start Crude Sample of This compound scouting Analytical Method Scouting (RPC vs. HILIC) start->scouting method_dev Method Development & Optimization scouting->method_dev scale_up Scale-up to Preparative Chromatography method_dev->scale_up fraction_collection Fraction Collection scale_up->fraction_collection analysis Purity Analysis of Fractions (e.g., by analytical HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end_node Pure Compound evaporation->end_node

Caption: General workflow for chromatographic purification.

Protocol 2: High-pH Reversed-Phase Chromatography

For basic compounds, increasing the pH of the mobile phase can deprotonate the amine, making it more hydrophobic and increasing its retention on a reversed-phase column.

  • Stationary Phase: Use a pH-stable reversed-phase column (e.g., a hybrid silica or polymer-based C18 column).

  • Mobile Phase:

    • Mobile Phase A: Aqueous buffer with a high pH (e.g., 10 mM ammonium bicarbonate, pH 10).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A standard reversed-phase gradient (e.g., 5% to 95% Solvent B).

  • Caution: Ensure your column and HPLC system are compatible with high-pH mobile phases.

This technical support guide provides a starting point for addressing the purification challenges of this compound. Method development and optimization will be necessary to achieve the desired purity and recovery for your specific sample.

References

identifying unwanted side reactions in cyclopenta[d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopenta[d]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for constructing the cyclopenta[d]pyrimidine core?

A1: Common synthetic routes often start with a cyclopentanone derivative, which provides the five-membered ring. This is typically followed by a condensation reaction with a 1,3-dicarbonyl equivalent or a pre-formed pyrimidine precursor. One prevalent method involves the multicomponent reaction of a cyclopentanone, an aromatic aldehyde, and a guanidine or urea derivative.

Q2: I am observing a significant amount of a high molecular weight, insoluble material in my reaction. What could it be?

A2: This is likely due to the self-condensation or polymerization of your starting materials, particularly if you are using a reactive aldehyde or cyclopentanone derivative under harsh basic or acidic conditions.

Q3: My reaction is not going to completion, and I have a mixture of starting materials and the desired product. What can I do?

A3: Incomplete cyclization is a common issue. Several factors could be at play, including insufficient reaction time, suboptimal temperature, or catalyst deactivation. Consider extending the reaction time, carefully increasing the temperature while monitoring for degradation, or adding a fresh portion of the catalyst.

Q4: I am seeing multiple spots on my TLC, even after purification. What are the likely side products?

A4: Besides the self-condensation products mentioned earlier, other common side products can include incompletely cyclized intermediates, products from the hydrolysis of imine or enamine intermediates if water is present, and in some cases, regioisomers if you are performing substitutions on a pre-existing cyclopenta[d]pyrimidine ring.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cyclopenta[d]pyrimidine

Low yields can be frustrating and are often multifactorial. The following guide provides a systematic approach to diagnosing and resolving this issue.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. - Gradually increase the reaction temperature in small increments, while monitoring for the appearance of degradation products. - If using a catalyst, ensure it is fresh and active. Consider adding a second portion of the catalyst if the reaction stalls.
Side Product Formation - Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major byproducts. - Refer to the specific troubleshooting sections below for guidance on minimizing common side reactions such as self-condensation or hydrolysis.
Product Degradation - If the desired product is unstable under the reaction conditions, consider using a milder catalyst, a lower reaction temperature, or a shorter reaction time. - Ensure that the workup procedure is not contributing to degradation (e.g., avoid unnecessarily strong acids or bases).
Suboptimal Reagent Stoichiometry - Vary the ratio of the reactants to find the optimal stoichiometry for your specific substrates.
Issue 2: Formation of an Insoluble Polymeric Byproduct

The formation of an insoluble precipitate is a strong indicator of starting material polymerization or self-condensation.

Potential Cause Troubleshooting Steps
Self-Condensation of Cyclopentanone - Use a less reactive derivative of cyclopentanone if possible. - Add the cyclopentanone slowly to the reaction mixture to maintain a low instantaneous concentration. - Employ milder reaction conditions (lower temperature, weaker base/acid).
Aldehyde Polymerization - Use freshly distilled or purified aldehyde. - Add the aldehyde dropwise to the reaction mixture. - Consider protecting the aldehyde functionality if it is particularly prone to polymerization.
Issue 3: Incomplete Cyclization and Presence of Intermediates

The accumulation of reaction intermediates can be a major cause of low yields and purification difficulties.

Potential Cause Troubleshooting Steps
Stable Intermediate Formation - The formation of a stable, unreactive intermediate, such as a bis(arylmethylidene)cyclopentanone, can halt the reaction.[1] - Drive the reaction towards the desired product by increasing the temperature or adding a stronger cyclization agent or catalyst.
Hydrolysis of Intermediates - Ensure strictly anhydrous (dry) reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze key imine or enamine intermediates, preventing cyclization.
Issue 4: Poor Regioselectivity in Substitutions

When performing substitutions on a pre-functionalized cyclopenta[d]pyrimidine ring, obtaining a mixture of regioisomers is a common challenge.

Potential Cause Troubleshooting Steps
Similar Reactivity of Substitution Sites - In di-substituted pyrimidines (e.g., 2,4-dichloro derivatives), the C2 and C4 positions can have similar reactivity towards nucleophiles. - Modifying the electronic properties of the ring, for example, by introducing an electron-donating group at another position, can help direct the substitution to a specific site. - Carefully control the reaction temperature, as selectivity can be temperature-dependent.
Steric Hindrance - The regiochemical outcome can be influenced by the steric bulk of both the incoming nucleophile and the substituents already present on the cyclopenta[d]pyrimidine core. - Using a bulkier nucleophile may favor substitution at the less sterically hindered position.

Experimental Protocols

Protocol 1: General Procedure for the Multicomponent Synthesis of 4-Aryl-2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines

This protocol is a generalized procedure based on the one-pot synthesis of cyclopenta[d]pyrimidine derivatives.[1]

Materials:

  • Cyclopentanone (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Base (e.g., potassium carbonate, sodium ethoxide) (2.0 eq)

  • Solvent (e.g., ethanol, dioxane)

Procedure:

  • To a round-bottom flask, add the cyclopentanone, aromatic aldehyde, guanidine hydrochloride, and the chosen solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, benzene) to obtain the purified cyclopenta[d]pyrimidine derivative.

Protocol 2: Analysis of Side Products by LC-MS

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS).

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile, methanol).

  • Inject a small volume of the sample onto a C18 reverse-phase column.

  • Elute the components using a gradient of water and acetonitrile, both typically containing 0.1% formic acid to aid ionization.

  • Monitor the elution profile using a UV detector and the mass spectrometer.

  • Analyze the mass spectra of the separated peaks to determine the molecular weights of the main product and any byproducts. This information can help in identifying the structures of the unwanted side products.

Visualizing Reaction Pathways

To better understand the formation of the desired product and potential side products, the following reaction pathways are illustrated.

G cluster_main Main Reaction Pathway Cyclopentanone Cyclopentanone Bis(arylmethylidene)cyclopentanone Bis(arylmethylidene)cyclopentanone Cyclopentanone->Bis(arylmethylidene)cyclopentanone Aldehyde, Base Michael Adduct Michael Adduct Bis(arylmethylidene)cyclopentanone->Michael Adduct Guanidine Cyclopenta[d]pyrimidine Cyclopenta[d]pyrimidine Michael Adduct->Cyclopenta[d]pyrimidine Cyclization & Tautomerization

Caption: Desired synthesis pathway for cyclopenta[d]pyrimidines.

G cluster_side1 Side Reaction: Self-Condensation Cyclopentanone_1 Cyclopentanone Dimer/Polymer Dimer/Polymer Cyclopentanone_1->Dimer/Polymer Base Cyclopentanone_2 Cyclopentanone Cyclopentanone_2->Dimer/Polymer

Caption: Unwanted self-condensation of cyclopentanone.

G cluster_side2 Side Reaction: Hydrolysis Imine_Intermediate Imine Intermediate Hydrolyzed_Product Hydrolyzed_Product Imine_Intermediate->Hydrolyzed_Product H2O

Caption: Hydrolysis of a key reaction intermediate.

References

how to optimize reaction conditions for 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound derivatives?

A1: The two main strategies for synthesizing the this compound core are:

  • One-Pot, Three-Component Reaction: This approach involves the condensation of cyclopentanone, an aromatic aldehyde, and guanidine hydrochloride in a single step.

  • Two-Step Synthesis: This method first involves the synthesis of a 2,5-bis-(arylmethylidene)cyclopentanone intermediate, which is then cyclized with guanidine hydrochloride to form the desired pyrimidine ring.

Q2: I am experiencing low yields in the one-pot, three-component reaction. What are the potential causes and how can I optimize the reaction?

A2: Low yields in this multicomponent reaction can stem from several factors. A systematic approach to optimization is recommended. Key parameters to investigate include:

  • Reactant Stoichiometry: The molar ratio of cyclopentanone, aldehyde, and guanidine is crucial. Typically, a 1:2:1 molar ratio of cyclopentanone:aromatic aldehyde:guanidine hydrochloride is used. Varying the stoichiometry, for instance by using a slight excess of guanidine, may improve the yield.

  • Catalyst and Reaction Medium: The choice of base and solvent significantly impacts the reaction outcome. Sodium methoxide in methanol is a commonly used system. Ensure the base is fresh and anhydrous. Screening other bases (e.g., sodium ethoxide, potassium carbonate) and solvents (e.g., ethanol, DMF) may be beneficial.

  • Reaction Temperature and Time: These reactions are often carried out under reflux. Optimizing the temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent decomposition or side-product formation.

  • Purity of Starting Materials: Impurities in the cyclopentanone, aldehyde, or guanidine can interfere with the reaction. Ensure all starting materials are of high purity.

Q3: What are common side products in the synthesis of 2-aminocyclopenta[d]pyrimidines and how can they be minimized?

A3: A potential major side product is the initial Michael adduct formed from the reaction of cyclopentanone with the aromatic aldehyde. Incomplete cyclization can lead to the presence of this intermediate in the final product mixture. To minimize this, ensure adequate reaction time and optimal temperature to drive the cyclization to completion. Additionally, other side reactions can occur depending on the specific substrates and conditions used. Careful monitoring by TLC and purification by column chromatography are important to isolate the desired product.

Q4: What are the recommended methods for the purification of this compound derivatives?

A4: Purification strategies depend on the physical properties of the synthesized derivative. Common methods include:

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization from an appropriate solvent (e.g., benzene, ethanol) can be a highly effective purification technique.

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is the standard method for purification. A range of solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), can be used for elution.

  • Cation-Exchange Chromatography: For derivatives with basic amino groups, cation-exchange chromatography can be an efficient method to separate the product from non-basic impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents or catalyst.Ensure guanidine hydrochloride is dry and the base (e.g., sodium methoxide) is not degraded. Use freshly opened or properly stored reagents.
Incorrect reaction temperature.Optimize the reaction temperature. While reflux is common, some reactions may benefit from lower or higher temperatures. Perform small-scale trials at different temperatures.
Suboptimal solvent.The polarity of the solvent can influence the reaction. If the standard solvent (e.g., methanol, ethanol) is not effective, consider screening other solvents like DMF or dioxane.
Formation of a Complex Mixture of Products Side reactions are occurring.Re-evaluate the reaction conditions. Lowering the temperature may increase selectivity. Ensure an inert atmosphere if any of the reagents are sensitive to air or moisture.
Impure starting materials.Purify all starting materials before use. Aldehydes, in particular, can oxidize over time.
Difficulty in Product Isolation/Purification Product is highly soluble in the work-up solvent.During aqueous work-up, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency.
Product co-elutes with impurities during chromatography.Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective.
Oily product that is difficult to crystallize.Try to form a salt of the 2-amino group (e.g., hydrochloride salt) which may be more crystalline. Trituration with a non-polar solvent can sometimes induce crystallization.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 2-Amino-4,7-diaryl-6,7-dihydro-5H-cyclopenta[d]pyrimidines[1]
  • To a solution of sodium methoxide (prepared from sodium metal in absolute methanol), add cyclopentanone (1 molar equivalent), the desired aromatic aldehyde (2 molar equivalents), and guanidine hydrochloride (1 molar equivalent).

  • Reflux the reaction mixture for an appropriate time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., benzene) or by column chromatography on silica gel.

Visualizations

Experimental Workflow: One-Pot Synthesis

G One-Pot Synthesis Workflow reagents Combine Cyclopentanone, Aromatic Aldehyde, Guanidine HCl, and Sodium Methoxide in Methanol reflux Reflux Reaction Mixture (Monitor by TLC) reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filter Filter Precipitated Solid precipitate->filter wash_dry Wash with Water and Dry filter->wash_dry purify Purify Product (Recrystallization or Chromatography) wash_dry->purify product Isolated Product purify->product

Caption: Workflow for the one-pot synthesis of 2-aminocyclopenta[d]pyrimidines.

Troubleshooting Logic

G Troubleshooting Low Yield start Low Product Yield check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions check_base Verify Base Activity (e.g., fresh sodium methoxide) optimize_conditions->check_base optimize_temp Screen Reaction Temperatures optimize_conditions->optimize_temp optimize_solvent Screen Different Solvents optimize_conditions->optimize_solvent monitor_time Monitor Reaction Over Time (TLC) optimize_conditions->monitor_time success Improved Yield check_base->success optimize_temp->success optimize_solvent->success monitor_time->success

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Poor Cell Permeability of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a potential issue?

A1: this compound is a small molecule belonging to the pyrimidine class of compounds.[1][2][3][4] Pyrimidine derivatives are of significant interest in drug discovery due to their diverse biological activities.[4][5][6] However, like many small molecules, its efficacy in cell-based assays and in vivo can be limited by poor cell permeability. Factors such as polarity, molecular weight, and the number of hydrogen bond donors and acceptors can influence a compound's ability to cross the lipid bilayer of cell membranes.

Q2: My this compound shows low activity in cell-based assays. How do I know if this is due to poor permeability?

A2: Low activity in cell-based assays despite high potency in biochemical (e.g., enzyme) assays is a strong indicator of poor cell permeability. To confirm this, it is essential to differentiate between a lack of intrinsic activity and the inability of the compound to reach its intracellular target.[7] We recommend performing direct permeability assessments.

Q3: What are the primary methods to assess the cell permeability of my compound?

A3: The two most common in vitro methods for evaluating cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[8] It is a useful first screen for passive permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the epithelial barrier of the small intestine.[7][9][10] It provides a more biologically relevant measure of permeability and can also identify if the compound is a substrate for active efflux transporters.[9]

Q4: What do the results of these permeability assays tell me?

A4: The output of these assays is an apparent permeability coefficient (Papp). These values are generally categorized as follows:

Papp Value (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

Data adapted from publicly available information for illustrative purposes.[7][9]

A low Papp value from a PAMPA assay suggests that the compound has poor passive diffusion characteristics. A low apical-to-basolateral (A-B) Papp value in the Caco-2 assay also indicates poor permeability. Furthermore, if the basolateral-to-apical (B-A) transport is significantly higher than the A-B transport (efflux ratio > 2), it suggests that the compound is actively pumped out of the cell by efflux transporters.[9]

Troubleshooting Guides

Issue 1: Low activity in cell-based assays, suggesting poor uptake.
  • Possible Cause: The physicochemical properties of this compound may be limiting its passive diffusion across the cell membrane.

  • Troubleshooting Workflow:

    start Start: Low cell-based activity physchem Determine Physicochemical Properties (e.g., logP, MW, TPSA) start->physchem pampa Perform Parallel Artificial Membrane Permeability Assay (PAMPA) physchem->pampa analyze_pampa Analyze PAMPA Results pampa->analyze_pampa conclusion Conclusion: Passive permeability is likely a limiting factor analyze_pampa->conclusion

    Workflow for assessing passive permeability.

Issue 2: The compound has favorable physicochemical properties for passive diffusion but still shows low intracellular accumulation.
  • Possible Cause: The compound may be a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.

  • Troubleshooting Workflow:

    start Start: Favorable physicochemical properties, but low intracellular accumulation bidirectional_assay Perform Bidirectional Caco-2 Assay (Apical-to-Basolateral & Basolateral-to-Apical) start->bidirectional_assay calculate_er Calculate Efflux Ratio (ER) (Papp(B-A) / Papp(A-B)) bidirectional_assay->calculate_er analyze_er Analyze Efflux Ratio calculate_er->analyze_er conclusion_efflux Conclusion: Active efflux is likely limiting cell permeability analyze_er->conclusion_efflux ER > 2 conclusion_no_efflux Conclusion: Other mechanisms may be involved (e.g., metabolism, poor solubility) analyze_er->conclusion_no_efflux ER <= 2

Strategies to Overcome Poor Permeability

If poor permeability is confirmed, several strategies can be employed:

  • Prodrug Approach: The chemical structure of this compound can be modified to create a more permeable "prodrug." This involves adding a chemical moiety that masks the features hindering permeability. Once inside the cell, the moiety is cleaved by intracellular enzymes to release the active compound. [8][11][12]

    • Logical Relationship for Prodrug Strategy:

      start Poorly Permeable Parent Drug prodrug Chemically Modified Prodrug start->prodrug Chemical Modification membrane Cell Membrane prodrug->membrane Increased Permeability intracellular Intracellular Space membrane->intracellular Passive Diffusion active_drug Active Parent Drug intracellular->active_drug Enzymatic Cleavage

      Conceptual diagram of a prodrug strategy.
  • Nanoformulation: Encapsulating this compound in nanocarriers, such as liposomes or nanoparticles, can enhance its cellular uptake. [13][14][15][16][17]These formulations can protect the drug from degradation and facilitate its transport across the cell membrane. [14]

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound and to assess if it is a substrate for active efflux.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Test compound (this compound)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable. [9]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS at pH 7.4.

    • For Apical-to-Basolateral (A-B) transport: Add the test compound (typically at a concentration of 1-10 µM) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • For Basolateral-to-Apical (B-A) transport: Add the test compound in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • Collect a sample from the donor chamber at the beginning and end of the experiment.

  • Monolayer Integrity Check:

    • After the permeability experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour.

    • Measure the amount of Lucifer yellow that has permeated to the basolateral chamber. A Papp value for Lucifer yellow of < 0.5 x 10⁻⁶ cm/s confirms monolayer integrity.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the steady-state flux (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration in the donor chamber (µmol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Interpretation:

ParameterValueInterpretation
Papp (A-B) < 1 x 10⁻⁶ cm/sLow permeability
1-10 x 10⁻⁶ cm/sModerate permeability
> 10 x 10⁻⁶ cm/sHigh permeability
Efflux Ratio > 2Indicates significant active efflux

Note: The above data is for illustrative purposes and experimental conditions may vary. [9]

Protocol 2: Investigating the Role of Specific Efflux Pumps

Objective: To determine if a specific efflux pump (e.g., P-gp) is responsible for the low permeability of this compound.

Methodology:

  • Follow Protocol 1, with the following modification:

    • Pre-incubate the Caco-2 monolayers with a known efflux pump inhibitor (e.g., 10-50 µM verapamil for P-gp) in HBSS for 30-60 minutes at 37°C.

    • Perform the bidirectional permeability assay in the continued presence of the inhibitor.

Data Interpretation:

  • If the efflux ratio decreases significantly (e.g., to ≤ 2) in the presence of the inhibitor, it confirms the involvement of that specific efflux pump.

  • A significant increase in the Papp (A-B) value in the presence of the inhibitor also points to the role of active efflux.

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Without Inhibitor 0.52.55.0
With Verapamil 1.82.01.1

This hypothetical data illustrates how an efflux pump inhibitor can increase apparent permeability and reduce the efflux ratio.

By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and address the poor cell permeability of this compound, ultimately enabling a more accurate assessment of its biological activity.

References

Technical Support Center: Minimizing Off-Target Effects of 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine based inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with our this compound based inhibitor. How can we determine if this is due to an off-target effect?

A1: Unexpected cellular phenotypes are a common challenge when working with kinase inhibitors. To determine if the observed effects are on-target or off-target, a systematic approach is recommended:

  • Confirm On-Target Engagement: First, verify that your inhibitor is engaging its intended target in your experimental system at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding in a cellular context.[1]

  • Dose-Response Analysis: Conduct a dose-response experiment. If the unexpected phenotype occurs at a concentration significantly different from the IC50 value for the primary target, it may suggest the involvement of an off-target.[1]

  • Use a Structurally Unrelated Inhibitor: If available, use a structurally distinct inhibitor that targets the same primary kinase. If this second inhibitor does not produce the same phenotype, it strengthens the possibility of an off-target effect from your original compound.[1]

  • Rescue Experiments: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not reversed, it is likely due to an off-target effect.

  • Kinome Profiling: The most direct method to identify potential off-target kinases is to perform a broad kinase selectivity screen, such as KINOMEscan®. This will provide a comprehensive profile of your inhibitor's activity against a large panel of kinases.[1]

Q2: Our inhibitor, designed to be a selective CDK inhibitor, is showing broader effects on cell cycle and apoptosis than expected. What are the likely off-targets?

A2: The this compound scaffold is a known hinge-binding motif for many kinases. While some derivatives, particularly the related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, have been shown to be highly selective for CDK2, off-target activity against other CDKs (such as CDK1, CDK4, CDK6, CDK7, and CDK9) is possible and can lead to more pronounced cell cycle arrest and apoptosis.[2][3] Additionally, broader screening of similar pyrimidine-based compounds has identified other potential off-targets such as EGFR and ALK.

Q3: How can we proactively minimize off-target effects in our experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:

  • Rational Drug Design: Incorporate selectivity screens early in the drug discovery process to guide the design of more specific inhibitors.

  • Use the Lowest Effective Concentration: Determine the minimal concentration of your inhibitor that elicits the desired on-target effect through careful dose-response studies. Higher concentrations increase the likelihood of engaging off-target kinases.

  • Thorough Characterization: Profile your inhibitor against a broad panel of kinases to understand its selectivity profile before extensive biological experiments.

  • Use Control Compounds: Always include appropriate controls, such as a structurally related but inactive compound, to distinguish specific from non-specific effects.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound based inhibitors.

Problem Possible Cause Troubleshooting Steps
Unexpected Cytotoxicity The inhibitor may have potent off-target effects on kinases essential for cell survival (e.g., other CDKs, PI3K/AKT pathway kinases).1. Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity and compare it to the on-target IC50. 2. Kinome Profiling: Screen the inhibitor against a broad kinase panel to identify potential pro-survival off-targets. 3. Western Blot Analysis: Analyze the phosphorylation status of key downstream effectors of suspected off-target pathways (e.g., p-AKT, p-ERK).
Observed Phenotype Does Not Match Genetic Knockdown/Knockout of the Target The phenotype is likely caused by inhibition of one or more off-target kinases.1. Validate Knockdown/Knockout Efficiency: Ensure the genetic modification has effectively reduced the target protein levels. 2. Use a Structurally Unrelated Inhibitor: Confirm if a different inhibitor for the same target recapitulates the phenotype. 3. Identify Off-Targets: Use kinome profiling or chemical proteomics to identify the off-target(s) responsible for the phenotype.
Inconsistent Results Across Different Cell Lines Different cell lines have varying kinome expression profiles, leading to different responses due to the presence or absence of specific off-targets.1. Characterize Cell Lines: Profile the expression levels of the primary target and known or suspected off-targets in the cell lines being used. 2. Correlate Response with Kinome Profile: Analyze if the differential response correlates with the expression of a particular off-target kinase.

Quantitative Data

The following tables summarize the inhibitory activities of representative compounds with scaffolds related to this compound.

Table 1: CDK Selectivity Profile of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Analogs

Compound CDK2 IC50 (nM) CDK1 IC50 (nM) CDK4 IC50 (nM) CDK6 IC50 (nM) CDK7 IC50 (nM) CDK9 IC50 (nM)
Analog 5f 1.2260>1000025001100250
Analog 5g 1.4330>1000016001200290
Analog 6 1.1220>1000014001000240
Data from ACS Med Chem Lett. 2022, 13 (11), 1797–1804.[2][3] These compounds share a similar bicyclic core but have a pyrrolo instead of a cyclopenta fused ring.

Table 2: Cytotoxicity of 2-Phenyl-Substituted 4-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines in U87-MG Glioblastoma Cells

Compound IC50 (µM) Predicted Targets
F2 < 10EGFR, CDK2, ALK
F7 < 10EGFR, CDK2, ALK
Data from Drug Dev Res. 2023;84(4):857-873.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is used to verify target engagement of an inhibitor within intact cells.

  • Cell Treatment: Treat cultured cells with the desired concentration of the inhibitor or vehicle control (e.g., DMSO) and incubate under normal culture conditions.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot.

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.[1]

Kinase Profiling (KINOMEscan®) Workflow

This method is used to determine the selectivity of a kinase inhibitor.

  • Compound Submission: Provide the test compound at a specified concentration.

  • Binding Assay: The compound is screened against a large panel of human kinases in a competition binding assay. In this assay, the test compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to each kinase.

  • Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates binding of the compound to the kinase.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. Strong "hits" (potential off-targets) are identified as those with a low percentage of remaining bound kinase.

Western Blot Analysis of Downstream Signaling Pathways

This protocol is used to assess the functional consequences of on- and off-target kinase inhibition.

  • Cell Treatment: Treat cells with the inhibitor at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream signaling proteins (e.g., p-AKT/Total AKT, p-ERK/Total ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of downstream targets, indicating pathway modulation.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_CDK_Pathway CDK Pathway cluster_EGFR_Pathway Potential Off-Target: EGFR Pathway CDK_Inhibitor This compound based inhibitor CDK2_CyclinE CDK2/Cyclin E CDK_Inhibitor->CDK2_CyclinE inhibition Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes EGFR_Inhibitor This compound based inhibitor EGFR EGFR EGFR_Inhibitor->EGFR inhibition RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential on-target (CDK) and off-target (EGFR) signaling pathways.

Experimental Workflow

Experimental_Workflow start Start: Unexpected Phenotype Observed confirm_target 1. Confirm On-Target Engagement (e.g., CETSA) start->confirm_target dose_response 2. Dose-Response Analysis confirm_target->dose_response unrelated_inhibitor 3. Test Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor profiling 4. Kinome Profiling (e.g., KINOMEscan) unrelated_inhibitor->profiling downstream_analysis 5. Analyze Downstream Signaling (Western Blot) profiling->downstream_analysis conclusion Conclusion: Identify and Validate Off-Target(s) downstream_analysis->conclusion

Caption: Workflow for troubleshooting unexpected phenotypes and identifying off-target effects.

Logical Relationships in Troubleshooting

Troubleshooting_Logic phenotype Unexpected Phenotype on_target On-Target Effect phenotype->on_target Dose-response correlates with on-target IC50 AND Structurally unrelated inhibitor gives same phenotype off_target Off-Target Effect phenotype->off_target Dose-response does NOT correlate with on-target IC50 OR Structurally unrelated inhibitor gives different phenotype

Caption: Decision tree for distinguishing on-target vs. off-target effects.

References

resolving inconsistent results in biological assays with 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistent results in biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of this compound and its derivatives?

A1: Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been identified as antagonists for the sigma-1 (σ1) receptor and the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] Therefore, inconsistent results may arise from assays targeting these receptors and their downstream signaling pathways.

Q2: What are the common causes of inconsistent results in biological assays with pyrimidine-based compounds?

A2: Pyrimidine-based compounds can present several challenges that may lead to inconsistent results. These include poor aqueous solubility, instability at certain pH levels, and potential for photolytic decomposition.[3] It is also important to ensure the purity of the compound and use appropriate solvents, as organic solvents like DMSO can have intrinsic biological effects.[3]

Q3: How can I improve the solubility of this compound for in vitro assays?

A3: To enhance the solubility of pyrimidine derivatives, consider adjusting the pH of your solution, as ionizable derivatives are sensitive to pH changes.[3] Using a co-solvent system with a small amount of DMSO or DMF can also be effective.[3] However, it is crucial to use the lowest possible concentration of organic solvents to avoid off-target effects.

Q4: What are the recommended storage conditions for this compound?

A4: Pyrimidine-based compounds can be sensitive to light and temperature.[3] It is advisable to store this compound at 4°C and protected from light. Some pyrimidine derivatives are also unstable in acidic environments.[3]

Troubleshooting Guides

Issue 1: High Variability in Receptor Binding Assays

You are observing significant variability in the calculated inhibition constant (Ki) or IC50 values for this compound in your sigma-1 or CRF1 receptor binding assays.

Data Presentation: Illustrative Inconsistent Receptor Binding Data

Assay DateExperiment IDCompound BatchRadioligandKi (nM)Notes
2025-10-15SB-01A[³H]-(+)-Pentazocine25.3High standard deviation between replicates.
2025-10-16SB-02A[³H]-(+)-Pentazocine89.1Different batch of assay buffer used.
2025-10-22SB-03B[³H]-(+)-Pentazocine28.5Freshly prepared compound stock.
2025-10-15CRF-B1A[¹²⁵I]-Sauvagine45.8High non-specific binding observed.
2025-10-16CRF-B2A[¹²⁵I]-Sauvagine150.2Incubated at room temperature instead of 37°C.
2025-10-22CRF-B3B[¹²⁵I]-Sauvagine52.1Optimized washing steps.

Troubleshooting Workflow

Start High Variability in Ki/IC50 Check_Compound Verify Compound Integrity - Purity - Solubility - Stock Concentration Start->Check_Compound Check_Assay_Conditions Review Assay Conditions - Buffer pH and Composition - Incubation Time and Temp - Radioligand Concentration Start->Check_Assay_Conditions Check_Procedure Examine Experimental Procedure - Pipetting Accuracy - Washing Steps - Plate Edge Effects Start->Check_Procedure Re_Run_Assay Re-run Assay with Controls Check_Compound->Re_Run_Assay Analyze_NSB Assess Non-Specific Binding (NSB) - Is NSB > 20% of Total Binding? Check_Assay_Conditions->Analyze_NSB Check_Procedure->Re_Run_Assay Optimize_NSB Optimize to Reduce NSB - Lower Radioligand Conc. - Increase Wash Steps - Use Blocker Proteins (BSA) Analyze_NSB->Optimize_NSB Yes Analyze_NSB->Re_Run_Assay No Optimize_NSB->Re_Run_Assay

Caption: Troubleshooting high variability in receptor binding assays.

Possible Causes and Solutions:

  • Compound Solubility and Stability:

    • Cause: The compound may be precipitating out of solution, especially at higher concentrations, leading to inconsistent effective concentrations. Pyrimidine rings can also be unstable in certain conditions.[3]

    • Solution: Visually inspect your stock and working solutions for any precipitate. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO before each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay plate. Consider performing a solubility test in your assay buffer.

  • Assay Conditions:

    • Cause: Variations in incubation time, temperature, or buffer pH can significantly affect binding affinity.[3]

    • Solution: Ensure that the assay has reached equilibrium by performing a time-course experiment. Strictly control the incubation temperature. Verify the pH of your binding buffer, as the ionization state of the compound can influence its binding.

  • High Non-Specific Binding (NSB):

    • Cause: The compound or radioligand may be binding to components of the assay system other than the target receptor.

    • Solution: Use a radioligand concentration at or below its dissociation constant (Kd). Increase the number and duration of wash steps to more effectively remove unbound ligand. Consider adding a carrier protein like bovine serum albumin (BSA) to the buffer to reduce non-specific interactions.

Issue 2: Inconsistent Results in Functional Assays (cAMP or Calcium Flux)

You are observing variable or weak responses in downstream functional assays, such as cAMP accumulation (for CRF1 receptor) or intracellular calcium flux (for sigma-1 receptor), when stimulating cells with this compound.

Data Presentation: Illustrative Inconsistent Functional Assay Data

Table 2a: cAMP Assay Variability

Experiment IDCell PassageCompound Conc. (µM)Forskolin Stim.cAMP level (nM)Replicate Variability
cAMP-0151Yes8.5Low
cAMP-0251Yes8.2Low
cAMP-03151Yes3.1High
cAMP-0451Yes1.5High (No IBMX)

Table 2b: Calcium Flux Assay Variability

Experiment IDCell Density (cells/well)Dye Loading Time (min)AgonistPeak Fluorescence (RFU)Signal to Noise Ratio
Ca-Flux-0150,00060Bradykinin55,00010.5
Ca-Flux-0250,00060Compound X12,0002.1 (Weak Signal)
Ca-Flux-0325,00060Bradykinin28,0005.2
Ca-Flux-0450,00030Bradykinin15,0003.0 (Incomplete Loading)

Troubleshooting Logic

Start Inconsistent Functional Assay Results Check_Cells Verify Cell Health - Passage Number - Viability - Seeding Density Start->Check_Cells Check_Assay_Setup Review Assay Setup - Reagent Prep (e.g., IBMX) - Dye Loading - Incubation Times Start->Check_Assay_Setup Check_Compound_Sol Confirm Compound Solubility - Visual Inspection - Fresh Dilutions Start->Check_Compound_Sol Check_Positive_Control Assess Positive Control Response - Is response robust? Check_Cells->Check_Positive_Control Check_Assay_Setup->Check_Positive_Control Check_Compound_Sol->Check_Positive_Control Troubleshoot_Cells Optimize Cell Conditions Check_Positive_Control->Troubleshoot_Cells No Troubleshoot_Assay Optimize Assay Parameters Check_Positive_Control->Troubleshoot_Assay No Re_Test_Compound Re-test Compound Check_Positive_Control->Re_Test_Compound Yes Troubleshoot_Cells->Re_Test_Compound Troubleshoot_Assay->Re_Test_Compound

Caption: Troubleshooting workflow for functional cell-based assays.

Possible Causes and Solutions:

  • Cell Health and Culture Conditions:

    • Cause: Inconsistent cell density, high passage number, or poor cell health can lead to variable receptor expression and signaling capacity.

    • Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. Always check cell viability before starting an experiment.

  • Assay-Specific Reagents and Procedures:

    • Cause (cAMP Assay): Omission of a phosphodiesterase (PDE) inhibitor, like IBMX, can lead to rapid degradation of cAMP and a weak or variable signal.

    • Solution (cAMP Assay): Always include a PDE inhibitor in your assay buffer to prevent cAMP breakdown.

    • Cause (Calcium Flux Assay): Inefficient loading of the calcium-sensitive dye can result in a low signal.

    • Solution (Calcium Flux Assay): Optimize the dye loading time and concentration for your specific cell line. Ensure the loading buffer does not contain components that interfere with dye uptake.

  • Receptor Desensitization:

    • Cause: Prolonged exposure of cells to the compound, even at low concentrations, can lead to receptor desensitization and a diminished response.

    • Solution: Minimize the pre-incubation time of the compound with the cells before measuring the functional response.

Signaling Pathways

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER). Upon ligand binding, it can modulate intracellular calcium signaling by interacting with the IP3 receptor.

Compound This compound (Antagonist) Sigma1R Sigma-1 Receptor (ER Chaperone) Compound->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Downstream Downstream Signaling Ca_Release->Downstream Compound This compound (Antagonist) CRF1R CRF1 Receptor (GPCR) Compound->CRF1R Blocks Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

References

Technical Support Center: Stability of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling and storage of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine in solution to minimize degradation. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in solution.

Issue Possible Cause Recommended Action
Unexpected peaks appear in my chromatogram (e.g., HPLC, LC-MS). Degradation of the compound.1. Review Storage Conditions: Ensure the solution is stored at 4°C and protected from light.[1] 2. Check pH of the Solution: Extreme pH values can promote hydrolysis. Buffer the solution to a neutral pH if compatible with your experimental setup. 3. Minimize Exposure to Air: The dihydropyrimidine ring may be susceptible to oxidation. Consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing the container. 4. Filter the Solution: If particulates are observed, filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any insoluble degradation products.
The concentration of my stock solution has decreased over time. Degradation of the compound.1. Prepare Fresh Solutions: For critical experiments, it is advisable to use freshly prepared solutions. 2. Perform a Stability Study: Conduct a short-term stability study under your typical experimental conditions to determine the rate of degradation. (See Experimental Protocols section for a general procedure). 3. Use a Co-solvent: If solubility is an issue and aqueous buffers are used, consider using a co-solvent such as DMSO or ethanol to improve stability, but verify compatibility with your assay.
I observe a color change in my solution. This may indicate oxidation or the formation of colored degradation products.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1] 2. Deoxygenate the Solvent: Before preparing the solution, sparge the solvent with an inert gas to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in solution?

A1: To ensure the stability of your compound in solution, it is recommended to store it at 4°C and protected from light.[1] For long-term storage, consider preparing aliquots of your stock solution to minimize freeze-thaw cycles.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of dihydropyrimidine derivatives, the primary degradation pathways are likely to be:

  • Oxidation: The dihydropyrimidine ring can be oxidized to the more stable aromatic pyrimidine ring.

  • Hydrolysis: The dihydropyrimidine ring can undergo hydrolytic cleavage, particularly under strongly acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, may lead to degradation.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products, allowing for the quantification of its purity over time.

Q4: Are there any solvents I should avoid when preparing solutions of this compound?

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the initial solvent.

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable HPLC method (a generic method is provided below).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.

    • Identify and quantify any significant degradation products.

Generic HPLC Method for Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

  • Column Temperature: 30°C

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Degradation observe_issue Observe Unexpected Experimental Results (e.g., new peaks, lower concentration) check_storage Review Storage Conditions (Temp: 4°C, Protect from Light) observe_issue->check_storage check_solution Examine Solution Properties (pH, Presence of Oxygen) observe_issue->check_solution implement_prevention Implement Preventive Measures check_storage->implement_prevention check_solution->implement_prevention confirm_stability Confirm Stability with Stability-Indicating Method (e.g., HPLC) implement_prevention->confirm_stability

Caption: Troubleshooting workflow for addressing potential degradation of this compound.

degradation_pathways cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (Aromatization of dihydropyrimidine ring) parent->oxidation [O] hydrolysis Hydrolysis (Ring opening) parent->hydrolysis H₂O / H⁺ or OH⁻ photodegradation Photodegradation (UV light induced degradation) parent->photodegradation

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine versus Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct heterocyclic scaffolds—6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine and pyrazolo[3,4-d]pyrimidines—in the context of kinase inhibition. The comparison highlights the well-established role of the pyrazolo[3,4-d]pyrimidine core as a "privileged" scaffold in kinase inhibitor design, supported by extensive experimental data, against the emerging potential of the less-explored 6,7-dihydro-5H-cyclopenta[d]pyrimidine framework.

The landscape of kinase inhibitor development is dominated by a few core heterocyclic structures that serve as effective scaffolds for ATP-competitive inhibition. Among these, the pyrazolo[3,4-d]pyrimidine core is a prominent and extensively studied scaffold, leading to numerous potent and selective kinase inhibitors, including approved drugs.[1] In contrast, the this compound scaffold is a significantly less explored entity in the public domain for kinase inhibition, with its potential primarily suggested in patent literature.

This guide focuses on a comparison centered around a common, therapeutically relevant target: the Serine/Threonine Kinase AKT (also known as Protein Kinase B), a key node in cell signaling pathways regulating survival, proliferation, and metabolism.

Data Presentation: A Tale of Two Scaffolds

A significant disparity in publicly available data exists between the two scaffolds. The pyrazolo[3,4-d]pyrimidine scaffold has been extensively derivatized and tested against a wide array of kinases. Conversely, while patent literature discloses 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as inhibitors of AKT kinase, specific quantitative data for the 2-amino substituted scaffold remains largely within the confines of these documents and is not prevalent in peer-reviewed literature.

Pyrazolo[3,4-d]pyrimidine Derivatives as AKT Kinase Inhibitors

To provide a basis for comparison, the following table summarizes the inhibitory activity of representative pyrazolo[3,4-d]pyrimidine derivatives against AKT kinase.

Compound ID/ReferenceStructureTarget Kinase(s)IC50 (nM)
Example Compound 1 A representative pyrazolo[3,4-d]pyrimidine core with generalized substitutions.AKT1Data not publicly available in searched literature.
Example Compound 2 A representative pyrazolo[3,4-d]pyrimidine core with generalized substitutions.AKT2Data not publicly available in searched literature.
Example Compound 3 A representative pyrazolo[3,4-d]pyrimidine core with generalized substitutions.Pan-AKTData not publicly available in searched literature.

It is important to note that while the pyrazolo[3,4-d]pyrimidine scaffold is widely cited for its kinase inhibitory activity against numerous targets like BTK, EGFR, and Src, specific publicly available IC50 values against AKT are not as abundant in the literature reviewed for this guide.[1][2][3]

This compound Derivatives

The exploration of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold as a kinase inhibitor is primarily documented in patent literature, notably in patent WO/2008/006032, which describes cyclopenta[d]pyrimidines as AKT protein kinase inhibitors. However, this document does not provide specific, publicly accessible IC50 values for derivatives of this compound. Therefore, a direct quantitative comparison with the pyrazolo[3,4-d]pyrimidine scaffold against AKT is not feasible based on the currently available public data. The patent's existence, however, points to the potential of this scaffold in inhibiting AKT.

Experimental Protocols

To facilitate the evaluation of compounds based on these scaffolds, a detailed methodology for a typical in vitro AKT kinase inhibition assay is provided below. This protocol is representative of the techniques used to generate the type of data required for a comparative analysis.

In Vitro AKT Kinase Inhibition Assay Protocol

This protocol describes an immunoprecipitation-based kinase assay followed by Western blot analysis to determine the inhibitory activity of test compounds on AKT kinase.

1. Immunoprecipitation of AKT Kinase:

  • Cell Lysate Preparation: Culture a suitable cell line (e.g., a cancer cell line with active AKT signaling) and treat with appropriate stimuli to activate AKT. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an anti-AKT antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for a further 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

2. In Vitro Kinase Reaction:

  • Reaction Setup: Resuspend the washed beads in kinase assay buffer. Aliquot the bead slurry into separate reaction tubes.

  • Compound Incubation: Add the test compounds (serially diluted in DMSO) or vehicle control (DMSO) to the respective tubes and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Kinase Reaction Initiation: Start the kinase reaction by adding a reaction mixture containing a known AKT substrate (e.g., GSK-3α peptide) and ATP to each tube.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes) with gentle agitation.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

3. Western Blot Analysis:

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3, FOXO) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates Inhibitor Kinase Inhibitor (e.g., Pyrazolo[3,4-d]pyrimidine or Cyclopenta[d]pyrimidine) Inhibitor->AKT Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Kinase_Inhibition_Workflow Lysate 1. Cell Lysate Preparation IP 2. Immunoprecipitation of AKT Lysate->IP Wash 3. Washing of Immunocomplex IP->Wash Reaction 4. In Vitro Kinase Reaction (Substrate, ATP, Inhibitor) Wash->Reaction Termination 5. Reaction Termination Reaction->Termination Analysis 6. Analysis of Substrate Phosphorylation (Western Blot) Termination->Analysis Result IC50 Determination Analysis->Result

References

A Comparative Analysis of the Biological Activities of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine Derivatives and Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two key heterocyclic scaffolds. This report details the biological activities, underlying mechanisms, and experimental validation of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-amine and quinazoline derivatives, with a focus on their applications in oncology.

The landscape of modern pharmacology is continually evolving, with the search for novel, potent, and selective therapeutic agents remaining a primary focus. Among the myriad of heterocyclic compounds, quinazoline and pyrimidine-based scaffolds have emerged as privileged structures, demonstrating a wide array of biological activities. This guide provides a detailed comparison of the biological profiles of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine derivatives and the well-established quinazoline class of compounds.

Overview of Biological Activities

Quinazoline derivatives have been extensively studied and are renowned for their broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Notably, the quinazoline core is a cornerstone in the development of targeted cancer therapies, with several FDA-approved drugs, such as gefitinib and erlotinib, functioning as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Their mechanism of action in oncology often involves the modulation of key signaling pathways that govern cell proliferation, survival, and angiogenesis, primarily through the inhibition of protein kinases like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6]

In contrast, the biological profile of this compound and its analogs is a more recent area of investigation. Emerging research has highlighted their potential in several therapeutic areas. Derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been explored as sigma-1 receptor antagonists for the management of pain and as corticotropin-releasing factor 1 (CRF1) receptor antagonists. More pertinent to a direct comparison with quinazolines in oncology, recent studies have shown that substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines exhibit significant anti-glioblastoma activity.[4] Furthermore, this scaffold has been identified as a promising starting point for the development of selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors and microtubule targeting agents, both of which are validated strategies in cancer chemotherapy.

Quantitative Comparison of Biological Activity

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activity of representative compounds from both classes.

Table 1: Anticancer Activity of a 6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivative

Compound NameStructureCell LineAssay TypeActivityReference
N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (PP-43)2-phenyl, 4-(4-bromophenyl)amino substituted 6,7-dihydro-5H-cyclopenta[d]pyrimidineU87-MG (Glioblastoma)MTT Assay82.91 ± 0.54% inhibition at 100 µM; 45.55 ± 1.46% inhibition at 10 µM[4]

Table 2: Kinase Inhibitory Activity of Representative Quinazoline Derivatives

Compound NameTarget KinaseAssay TypeIC₅₀ (nM)Reference
GefitinibEGFR (wild-type)Kinase Inhibition2-10[4]
ErlotinibEGFR (wild-type)Kinase Inhibition2[4]
AfatinibEGFR (wild-type)Kinase Inhibition0.5[4]
LapatinibEGFR & HER2Kinase Inhibition10.8 (EGFR), 9.8 (HER2)[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these compounds and a general workflow for their biological evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P1 P P2 P RAS RAS P1->RAS PI3K PI3K P2->PI3K P3 P P4 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT Protein Synthesis & Survival Protein Synthesis & Survival AKT->Protein Synthesis & Survival Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, CDK2) Cytotoxicity->Kinase_Assay For active compounds Cell_Cycle Cell Cycle Analysis Kinase_Assay->Cell_Cycle Apoptosis Apoptosis Assay Kinase_Assay->Apoptosis Western_Blot Western Blot for Signaling Proteins Kinase_Assay->Western_Blot

Caption: General Experimental Workflow for Evaluating Biological Activity.

Experimental Protocols

Cell Viability MTT Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., U87-MG, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method to determine the direct inhibitory effect of compounds on the activity of a specific kinase (e.g., EGFR, CDK2).

Materials:

  • 384-well plates

  • Recombinant kinase (e.g., EGFR, CDK2/Cyclin A)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

  • Add the kinase/substrate master mix to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.

  • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

Conclusion

Both quinazoline and 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffolds represent valuable starting points for the design and development of novel therapeutic agents. Quinazolines are a well-established class of compounds with proven clinical efficacy, particularly as kinase inhibitors in oncology. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is an emerging scaffold with demonstrated potential in targeting various biological pathways, including those relevant to cancer. The comparative data and experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of these promising heterocyclic compounds further. Future studies focusing on the direct comparison of optimized derivatives from both classes against a broad panel of cancer cell lines and kinases will be crucial in elucidating their respective advantages and potential clinical applications.

References

selectivity profile of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine based inhibitors against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Kinase Inhibition Profile of 6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives.

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry. Its structural similarity to the purine core of ATP makes it a suitable candidate for the development of kinase inhibitors. While a comprehensive kinase panel screening for the specific 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine core is not extensively documented in publicly available literature, several studies on closely related derivatives have demonstrated significant and selective inhibitory activity against key kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the available data on these inhibitors and detailed protocols for assessing kinase selectivity.

Quantitative Kinase Inhibition Data

Derivatives of the cyclopenta[d]pyrimidine core have been primarily investigated as inhibitors of specific kinases, most notably Akt (Protein Kinase B) and Insulin-like Growth Factor-1 Receptor (IGF-1R). The following table summarizes the available quantitative data on the inhibitory activity of these compounds.

Compound Class/ExampleTarget Kinase(s)Activity (IC50)Notes
6,7-dihydro-5H-cyclopenta[d]pyrimidine derivativesAkt1, Akt2, Akt3Potent inhibition reportedThese compounds are described as ATP-competitive inhibitors. Specific IC50 values for a range of analogs are detailed in patent literature[1][2][3]. GDC-0068 is a notable example from this class[3].
2-amino-4-pyrazolecyclopentylpyrimidinesIGF-1R10 nM - 20 nMOptimization of substituents on the 2-amino and 4-pyrazolo groups led to potent IGF-1R inhibition[4].
2-phenyl-substituted 4-amino–6,7-dihydro‐5H‐cyclopenta[d]pyrimidinesNot specifiedCytotoxicity against U87-MG glioblastoma cell lineWhile not providing specific kinase inhibition data, this study suggests a kinase inhibition mechanism for the observed anti-glioblastoma activity[5][6].

Experimental Protocols

To determine the selectivity of kinase inhibitors, robust and standardized assays are essential. The following are detailed methodologies for two widely used kinase profiling platforms.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[7][8][9][10]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial ADP concentration.[7][10]

Methodology:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. The typical reaction volume is 5 µL.[8]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the unconsumed ATP.[8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay (Eurofins Discovery)

This assay platform measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.

Principle: The assay is based on a competitive binding format where a DNA-tagged kinase is incubated with the test compound and an immobilized, broadly active kinase inhibitor. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The amount of bound kinase is quantified using qPCR of the DNA tag.[11][12]

Methodology:

  • Assay Components: The three main components are the DNA-tagged kinase, the immobilized ligand on a solid support (e.g., beads), and the test compound.[11]

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand in the wells of a microplate.

  • Quantification: After reaching equilibrium, the unbound kinase is washed away, and the amount of kinase bound to the solid support is quantified by qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated sample). A lower percentage indicates stronger binding of the test compound to the kinase. This can be used to calculate the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.

Visualizing Workflows and Pathways

To better understand the experimental process and the biological context of these inhibitors, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, and ATP Solutions C Add Kinase, Substrate, and Compound to Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction and Deplete Excess ATP (e.g., ADP-Glo Reagent) E->F G Add Detection Reagent (e.g., Luciferase/Luciferin) F->G H Measure Signal (Luminescence) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3B) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Cyclopenta[d]pyrimidine Inhibitor Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway targeted by cyclopenta[d]pyrimidine inhibitors.

References

Comparative Analysis of Cross-Reactivity for 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the selectivity and off-target interactions of a promising class of therapeutic candidates.

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to interact with a variety of biological targets. Analogs of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine have demonstrated potential in diverse therapeutic areas, from neurodegenerative diseases to pain management. However, a critical aspect of preclinical drug development is the characterization of a compound's cross-reactivity profile to anticipate potential off-target effects and to understand its mechanism of action fully. This guide provides a comparative overview of the cross-reactivity of several analogs, drawing from available research data.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities and inhibitory concentrations of various 6,7-dihydro-5H-cyclopenta[d]pyrimidine analogs against different biological targets. This data is compiled from multiple studies to provide a comparative view of their selectivity.

Compound IDPrimary TargetPrimary Target Affinity/PotencyOff-TargetOff-Target Affinity/PotencySelectivity (Fold)
Compound 33 Sigma-1 Receptor (σ1R)Ki = 15.6 nM[1]Sigma-2 Receptor (σ2R)Ki > 2000 nM[1]> 128
Analog Series A Corticotropin-Releasing Factor 1 (CRF1) ReceptorOrally active antagonist---
Bis-anilino pyrimidine 1 PAK1IC50 = 100 nM[2]PAK4IC50 = 1100 nM (approx.)[2]11
AZ13705339 (18) PAK1IC50 = 0.33 nMPAK4-High
KDR-High
FGFR1-High
SrcIC50 = 4.62 nM (approx.)14
CDK2 Inhibitor Series CDK2Submicromolar hWB potencyCDK1/4/6/7/9> 200-fold selectivity[3]> 200

Note: Data is compiled from different studies and assays, which may have varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies:

Sigma Receptor Binding Assays: Receptor affinities for σ1 and σ2 receptors were determined through in vitro radioligand binding assays.[1] Membranes from guinea pig brains were incubated with the respective radioligands ([³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2 in the presence of (+)-pentazocine to block σ1 sites) and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol). After incubation, the membranes were filtered, and the bound radioactivity was measured using liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Kinase Inhibition Assays: The inhibitory activity of compounds against various kinases such as PAK1, PAK4, KDR, FGFR1, and Src was assessed using enzymatic assays.[2] Typically, these assays involve incubating the kinase, a substrate (often a peptide), and ATP (at a concentration near the Km for each kinase) with the test compounds. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like fluorescence resonance energy transfer (FRET) or by using radiolabeled ATP ([γ-³³P]ATP) and measuring the incorporation of the phosphate into the substrate. IC50 values are determined from the dose-response curves.[2]

Cellular Target Engagement Assays: To confirm the activity of compounds within a cellular context, target engagement studies are performed. For kinase inhibitors, this often involves treating cells with the compound and then measuring the phosphorylation of a known downstream substrate of the target kinase via Western blotting or ELISA. For example, the potency of PAK1 inhibitors was determined by measuring the phosphorylation of a PAK1 substrate in cells.[2]

Diagrams

Cross_Reactivity_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Cross-Reactivity Screening cluster_3 Data Analysis & Interpretation Compound_Library Library of this compound Analogs Primary_Assay Primary Target Assay (e.g., Kinase Assay) Compound_Library->Primary_Assay Selectivity_Panel Selectivity Panel (e.g., KinomeScan, Receptor Panel) Primary_Assay->Selectivity_Panel Active Compounds Off_Target_Assays Confirmatory Off-Target Assays Selectivity_Panel->Off_Target_Assays Identified Hits Data_Analysis Data Analysis (IC50/Ki Determination) Off_Target_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) & Structure-Selectivity Relationship (SSR) Data_Analysis->SAR_Analysis Signaling_Pathway_Example Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PAK1 PAK1 RTK->PAK1 Downstream_Effectors Downstream Effectors PAK1->Downstream_Effectors Cell_Proliferation Cell Proliferation Downstream_Effectors->Cell_Proliferation Inhibitor This compound Analog (e.g., AZ13705339) Inhibitor->PAK1 Off_Target_Kinase Off-Target Kinase (e.g., Src) Inhibitor->Off_Target_Kinase Off_Target_Pathway Off-Target Pathway Off_Target_Kinase->Off_Target_Pathway Adverse_Effects Potential Adverse Effects Off_Target_Pathway->Adverse_Effects

References

Comparative Efficacy of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine Derivatives as Potent Anti-Microtubule Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine derivatives, with a focus on their activity as anti-microtubule agents. The information presented herein is compiled from recent studies to aid in the ongoing research and development of novel cancer therapeutics.

Quantitative Data Summary

A series of twenty-one substituted cyclopenta[d]pyrimidines were synthesized and evaluated for their cytotoxic and anti-microtubule activity. The parent compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-aminium chloride (1·HCl), demonstrated significant potential as a water-soluble colchicine site agent that inhibits microtubule assembly.[1] The following table summarizes the in vitro cytotoxicity of key derivatives against a panel of human cancer cell lines.

CompoundR⁴NCI-H460 GI₅₀ (nM)MCF7 GI₅₀ (nM)SF-268 GI₅₀ (nM)
(S)-1·HCl CH₃HCH₃4-OCH₃151314
(R)-1·HCl CH₃HCH₃4-OCH₃160170170
2·HCl HHCH₃4-OCH₃100110110
3·HCl CH₃HH4-OCH₃150160150
4·HCl CH₃HCH₃H250280260
5·HCl CH₃HCH₃4-F222021
6·HCl CH₃HCH₃4-Cl252324
7·HCl CH₃HCH₃4-Br282627
30·HCl CH₃CH₃H4-OCH₃2.12.52.3

GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. NCI-H460: Human non-small cell lung cancer cell line. MCF7: Human breast adenocarcinoma cell line. SF-268: Human glioblastoma cell line.

Structure-Activity Relationship Highlights

The structure-activity relationship (SAR) study of these derivatives revealed several key insights[1]:

  • Stereochemistry at C6: The (S)-enantiomer of the parent compound, (S)-1·HCl, was found to be significantly more potent than the (R)-enantiomer.

  • Substitution at N4-phenyl ring: A 4'-methoxy group on the N-phenyl ring appears to be important for potent activity. Halogen substitutions at this position (4'-F, 4'-Cl, 4'-Br) also resulted in highly potent compounds.

  • Methylation: N-methylation was found to be a crucial factor for high potency.

  • Substitution at C6: Interestingly, the 6-substituent present in the parent compound is not essential for activity. The derivative lacking this substituent, compound 30·HCl , was the most potent of the series, exhibiting 1-2 digit nanomolar inhibition of tumor cell proliferation and being up to 7-fold more potent than the parent compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Proliferation Inhibition Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., NCI-H460, MCF7, SF-268)

  • Complete growth medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI₅₀ value.

Microtubule Assembly Assay

This assay is used to determine the effect of the compounds on the polymerization of tubulin.

Materials:

  • Purified tubulin

  • GTP (Guanosine triphosphate)

  • Assay buffer (e.g., PEM buffer: 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl₂)

  • Test compounds

  • Spectrophotometer with temperature control

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin and GTP in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The change in absorbance is proportional to the extent of microtubule polymerization.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compounds to the vehicle control to determine the inhibitory effect.

Visualizations

Experimental Workflow: Anti-Microtubule Agent Screening

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of this compound derivatives Cell_Lines Panel of Human Cancer Cell Lines (e.g., NCI-H460, MCF7, SF-268) Synthesis->Cell_Lines MTT_Assay Cell Proliferation Assay (MTT) Cell_Lines->MTT_Assay Determine_GI50 Determine GI₅₀ Values MTT_Assay->Determine_GI50 Tubulin_Assay Microtubule Assembly Assay Determine_GI50->Tubulin_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_GI50->SAR_Analysis Colchicine_Binding Colchicine Binding Site Assay Tubulin_Assay->Colchicine_Binding Colchicine_Binding->SAR_Analysis Lead_Compound Identification of Lead Compound (e.g., Compound 30·HCl) SAR_Analysis->Lead_Compound

Caption: A generalized workflow for the screening and identification of potent anti-microtubule agents.

Signaling Pathway: Inhibition of Microtubule Dynamics

G cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Tubulin Depolymerization Compound This compound Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin Compound->Colchicine_Site Binds to Colchicine_Site->Tubulin Inhibits Incorporation Mitotic_Arrest Mitotic Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for the inhibition of microtubule polymerization.

References

On-Target Activity of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a framework for confirming the on-target activity of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine in a cellular context. Due to the limited specific literature on this compound, we hypothesize its primary target based on its structural similarity to known kinase inhibitors possessing a pyrimidine core. The most probable targets are cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[2]

This guide will compare the hypothetical performance of this compound, hereafter referred to as the "Test Compound," with established CDK inhibitors, Palbociclib and Flavopiridol. We will detail the necessary experimental protocols to validate its on-target activity and provide a clear comparison of its potential efficacy.

Comparative Data

The following tables summarize the hypothetical quantitative data for the Test Compound in comparison to known CDK inhibitors.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC₅₀ (nM)
Test Compound CDK2/cyclin E75
CDK4/cyclin D1150
CDK9/cyclin T1>1000
Palbociclib CDK2/cyclin E800
CDK4/cyclin D111
CDK9/cyclin T1>5000
Flavopiridol CDK2/cyclin E30
CDK4/cyclin D1100
CDK9/cyclin T13

Table 2: Cellular Proliferation Assay (MCF-7 Breast Cancer Cells)

CompoundGI₅₀ (µM)
Test Compound 1.5
Palbociclib 0.8
Flavopiridol 0.1

Table 3: Target Engagement Assay - Phospho-Rb Western Blot (MCF-7 Cells)

Compound (at 1 µM)% Inhibition of pRb (Ser780)
Test Compound 65%
Palbociclib 90%
Flavopiridol 80%

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to confirm on-target activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

CDK_Signaling_Pathway CDK Signaling Pathway in G1/S Transition Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD upregulates CDK46_CyclinD CDK4/6-Cyclin D (Active Complex) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates Cell_Cycle_Progression G1 to S Phase Progression CDK46_CyclinD->Cell_Cycle_Progression promotes Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F releases E2F->Rb_E2F Genes S-Phase Genes (e.g., Cyclin E) E2F->Genes activates transcription CyclinE Cyclin E Genes->CyclinE CDK2_CyclinE CDK2-Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Cell_Cycle_Progression drives Inhibitor This compound (Test Compound) Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE

Caption: CDK Signaling Pathway in G1/S Transition.

Experimental_Workflow Workflow for On-Target Activity Confirmation start Start in_vitro_kinase In Vitro Kinase Assay (Biochemical) start->in_vitro_kinase cell_proliferation Cellular Proliferation Assay (e.g., SRB, MTS) in_vitro_kinase->cell_proliferation If potent target_engagement Target Engagement Assay (Western Blot for pRb) cell_proliferation->target_engagement cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) target_engagement->cell_cycle_analysis data_analysis Data Analysis and Comparison cell_cycle_analysis->data_analysis conclusion Conclusion on On-Target Activity data_analysis->conclusion

Caption: Workflow for On-Target Activity Confirmation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the Test Compound against specific CDK-cyclin complexes.

Materials:

  • Recombinant human CDK2/cyclin E, CDK4/cyclin D1, and CDK9/cyclin T1 enzymes.

  • Substrate peptide (e.g., a derivative of Histone H1 for CDK2, Rb C-terminal fragment for CDK4).

  • ATP, ³³P-γ-ATP.

  • Test Compound, Palbociclib, Flavopiridol (positive controls).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the Test Compound and control inhibitors in kinase buffer.

  • In a 96-well plate, add the kinase buffer, the respective CDK/cyclin complex, and the substrate peptide.

  • Add the serially diluted compounds to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³³P-γ-ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular Proliferation Assay (Sulforhodamine B - SRB Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the Test Compound in a cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line.

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Test Compound, Palbociclib, Flavopiridol.

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris-base solution.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the Test Compound and controls for 72 hours.

  • After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at 510 nm using a plate reader.

  • Calculate the percentage of growth inhibition relative to untreated controls and determine the GI₅₀ value.

Target Engagement Assay (Western Blot for Phospho-Rb)

Objective: To confirm that the Test Compound inhibits the phosphorylation of the CDK substrate, Retinoblastoma protein (Rb), in a cellular context.

Materials:

  • MCF-7 cells.

  • Test Compound, Palbociclib, Flavopiridol.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the Test Compound and controls at a fixed concentration (e.g., 1 µM) for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Rb and β-actin as loading controls.

  • Quantify the band intensities and calculate the percentage inhibition of Rb phosphorylation relative to the untreated control.[2]

References

head-to-head comparison of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine with other fused pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fused pyrimidine scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous clinically relevant molecules. This guide provides a head-to-head comparison of the biological activity of representative fused pyrimidine derivatives, with a particular focus on their role as inhibitors of Cyclin-Dependent Kinases (CDKs), crucial regulators of the cell cycle often dysregulated in cancer. While the parent compound, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine, serves as a versatile building block in the synthesis of bioactive molecules, publicly available data on its direct inhibitory activity is limited. Therefore, this guide will focus on well-characterized, biologically active fused pyrimidines and compare their performance against established kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of two prominent fused pyrimidine derivatives against key Cyclin-Dependent Kinases, alongside the well-established CDK inhibitors Roscovitine and Flavopiridol for benchmarking.

CompoundFused Pyrimidine CoreTarget KinaseIC50 (µM)
Roscovitine (Seliciclib) Purine (fused pyrimidine)CDK2/Cyclin E0.7[1][2]
CDK5/p250.2[2]
CDK9/Cyclin T1~0.7[3]
Flavopiridol (Alvocidib) Flavone (chromenone derivative with structural similarities to fused systems)CDK1/Cyclin B0.02-0.1[4][5][6]
CDK2/Cyclin A0.02-0.1[4][5][6]
CDK4/Cyclin D10.02-0.1[4][5][6]
CDK9/Cyclin T10.02-0.1[4][5][6]

Experimental Protocols

The determination of a compound's inhibitory activity against a specific kinase is a critical step in drug discovery. Below are detailed methodologies for a biochemical kinase inhibition assay and a cell-based viability assay, which are commonly employed to evaluate the efficacy of potential drug candidates.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the CDK2/Cyclin E complex using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (as substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 5 µL of a solution containing the CDK2/Cyclin E enzyme and Histone H1 substrate in kinase assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. The IC50 value is calculated by plotting the percent inhibition of kinase activity against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[1][2][4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium appropriate for the cell line

  • Test compound (serially diluted)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates suitable for cell culture and luminescence readings

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Cyclin-Dependent Kinase (CDK) signaling pathway, a primary target for many fused pyrimidine inhibitors, and a typical experimental workflow for screening these compounds.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D (Active) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F (Inactive) CDK46_CyclinD->Rb_E2F Phosphorylates (p) Rb Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Upregulates Transcription Rb_E2F->Rb Releases CDK2_CyclinE CDK2-Cyclin E (Active) CyclinE->CDK2_CyclinE CDK2_E CDK2 CDK2_E->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication Initiates Fused_Pyrimidine Fused Pyrimidine Inhibitor Fused_Pyrimidine->CDK46 Inhibits Fused_Pyrimidine->CDK2_E Inhibits

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and points of inhibition by fused pyrimidines.

Experimental_Workflow start Start: Compound Library (Fused Pyrimidines) biochemical_assay In Vitro Kinase Assay (e.g., CDK Inhibition) start->biochemical_assay data_analysis1 Determine IC50 values biochemical_assay->data_analysis1 cell_based_assay Cell-Based Assay (e.g., Cell Viability) data_analysis1->cell_based_assay Potent Hits data_analysis2 Determine GI50/IC50 values cell_based_assay->data_analysis2 hit_to_lead Hit-to-Lead Optimization data_analysis2->hit_to_lead Active in Cells end Lead Candidate hit_to_lead->end

Caption: A typical experimental workflow for screening and identifying lead fused pyrimidine kinase inhibitors.

References

A Comparative Analysis of the Therapeutic Index of a Novel Sigma-1 Receptor Antagonist and Standard-of-Care Drugs for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic index of the investigational compound 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline, a derivative of 6,7-dihydro-5H-cyclopenta[d]pyrimidine, against established standard-of-care drugs for neuropathic pain: gabapentin, pregabalin, and duloxetine. This analysis is based on available preclinical data and is intended to inform further research and development.

Quantitative Comparison of Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect. A higher TI generally indicates a wider margin of safety. The following tables summarize the available preclinical data for the investigational compound and standard-of-care drugs in mouse models.

Note on Investigational Compound Data: Publicly available data on the median lethal dose (LD50) for the 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine derivative is limited. Therefore, a direct calculation of its therapeutic index is not possible at this time. The available data on its effective dose (ED50) in a relevant pain model is presented for comparative purposes.

DrugClassMechanism of ActionTherapeutic Indication
6,7-dihydro-5H-cyclopenta[d] pyrimidin-2-amine Derivative InvestigationalSigma-1 Receptor AntagonistNeuropathic Pain
Gabapentin Gabapentinoidα2-δ Subunit of Voltage-Gated Calcium Channels BlockerNeuropathic Pain, Epilepsy
Pregabalin Gabapentinoidα2-δ Subunit of Voltage-Gated Calcium Channels BlockerNeuropathic Pain, Epilepsy, Anxiety
Duloxetine SNRISerotonin-Norepinephrine Reuptake InhibitorNeuropathic Pain, Depression, Anxiety
DrugAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (LD50/ED50)
6,7-dihydro-5H-cyclopenta[d] pyrimidin-2-amine Derivative Mouse (Formalin Test)Not SpecifiedNot AvailableDose-dependent anti-nociceptive effects observedNot Calculable
Gabapentin MouseOral>8000[1]27.8 (Writhing Test)[2], 100 (Neuropathic Pain Model)[3][4]~72.7 - 287.8
Pregabalin MouseOral>5000[5]6 (Carrageenan-induced thermal hyperalgesia)[6], 3 (Operant self-administration in neuropathic pain)[7]~833.3 - 1666.7
Duloxetine MouseOral~190 (Micronucleus assay high dose)[8]30 (Oxaliplatin-induced neuropathic pain)[9][10]~6.3

Experimental Protocols

Determination of Median Lethal Dose (LD50)

The LD50 is statistically derived dose of a substance that is expected to cause death in 50% of a given population of animals.

Protocol:

  • Animal Model: Healthy, adult mice of a specific strain (e.g., CD-1) are used. Animals are housed in standard conditions with access to food and water ad libitum.

  • Dose Preparation: The test compound is formulated in an appropriate vehicle (e.g., saline, distilled water with a suspending agent). A range of graded doses is prepared.

  • Administration: A single dose of the compound is administered to different groups of animals, typically via the oral route using gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days.

  • Data Analysis: The number of deaths at each dose level is recorded, and the LD50 value is calculated using statistical methods such as probit analysis.

Determination of Median Effective Dose (ED50) in a Neuropathic Pain Model (Formalin Test)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. The formalin test is a widely used model of tonic pain that has both an acute and a chronic inflammatory phase, the latter of which is relevant to neuropathic pain mechanisms.[11][12][13][14]

Protocol:

  • Animal Model: Adult mice are acclimated to the testing environment.

  • Drug Administration: Different groups of mice are pre-treated with various doses of the test compound or vehicle at a specified time before the formalin injection.

  • Induction of Nociception: A dilute solution of formalin (e.g., 2.5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.

  • Data Analysis: The response in the late phase is used to assess the efficacy against neuropathic-like pain. A dose-response curve is generated, and the ED50 is calculated as the dose that produces a 50% reduction in the pain response compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflow

Investigational Compound: Sigma-1 Receptor Antagonism

The this compound derivative acts as an antagonist at the sigma-1 receptor. This receptor is an intracellular chaperone protein that modulates various ion channels and signaling pathways involved in pain transmission.[15][16][17][18] By inhibiting the sigma-1 receptor, the compound is thought to reduce neuronal hyperexcitability and central sensitization, which are key features of neuropathic pain.

sigma1_pathway Neuropathic Insult Neuropathic Insult Sigma-1 Receptor Activation Sigma-1 Receptor Activation Neuropathic Insult->Sigma-1 Receptor Activation Ion Channel Modulation Ion Channel Modulation Sigma-1 Receptor Activation->Ion Channel Modulation Neuronal Hyperexcitability Neuronal Hyperexcitability Ion Channel Modulation->Neuronal Hyperexcitability Central Sensitization Central Sensitization Neuronal Hyperexcitability->Central Sensitization Pain Transmission Pain Transmission Central Sensitization->Pain Transmission Investigational Compound Investigational Compound Investigational Compound->Sigma-1 Receptor Activation Antagonism

Caption: Sigma-1 Receptor Antagonist Mechanism of Action in Neuropathic Pain.

Standard-of-Care: Gabapentinoids (Gabapentin & Pregabalin)

Gabapentin and pregabalin bind to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[19][20][21][22] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P. This ultimately dampens neuronal excitability and pain signaling.

gabapentinoid_pathway Neuronal Depolarization Neuronal Depolarization Voltage-Gated Ca2+ Channels (α2-δ subunit) Voltage-Gated Ca2+ Channels (α2-δ subunit) Neuronal Depolarization->Voltage-Gated Ca2+ Channels (α2-δ subunit) Ca2+ Influx Ca2+ Influx Voltage-Gated Ca2+ Channels (α2-δ subunit)->Ca2+ Influx Neurotransmitter Release (Glutamate, Substance P) Neurotransmitter Release (Glutamate, Substance P) Ca2+ Influx->Neurotransmitter Release (Glutamate, Substance P) Pain Signal Propagation Pain Signal Propagation Neurotransmitter Release (Glutamate, Substance P)->Pain Signal Propagation Gabapentin / Pregabalin Gabapentin / Pregabalin Gabapentin / Pregabalin->Voltage-Gated Ca2+ Channels (α2-δ subunit) Binding & Inhibition snri_pathway Presynaptic Neuron Presynaptic Neuron Serotonin & Norepinephrine Release Serotonin & Norepinephrine Release Presynaptic Neuron->Serotonin & Norepinephrine Release Reuptake Transporters (SERT, NET) Reuptake Transporters (SERT, NET) Serotonin & Norepinephrine Release->Reuptake Transporters (SERT, NET) Descending Inhibitory Pathway Activation Descending Inhibitory Pathway Activation Serotonin & Norepinephrine Release->Descending Inhibitory Pathway Activation Reuptake Transporters (SERT, NET)->Presynaptic Neuron Reuptake Pain Signal Inhibition Pain Signal Inhibition Descending Inhibitory Pathway Activation->Pain Signal Inhibition Duloxetine Duloxetine Duloxetine->Reuptake Transporters (SERT, NET) Inhibition experimental_workflow cluster_toxicity Toxicity Assessment cluster_efficacy Efficacy Assessment Dose-Range Finding Dose-Range Finding LD50 Determination LD50 Determination Dose-Range Finding->LD50 Determination Acute Toxicity Studies Acute Toxicity Studies LD50 Determination->Acute Toxicity Studies Therapeutic Index Calculation (LD50/ED50) Therapeutic Index Calculation (LD50/ED50) Acute Toxicity Studies->Therapeutic Index Calculation (LD50/ED50) Neuropathic Pain Model Induction Neuropathic Pain Model Induction ED50 Determination (e.g., Formalin Test) ED50 Determination (e.g., Formalin Test) Neuropathic Pain Model Induction->ED50 Determination (e.g., Formalin Test) Dose-Response Relationship Dose-Response Relationship ED50 Determination (e.g., Formalin Test)->Dose-Response Relationship Dose-Response Relationship->Therapeutic Index Calculation (LD50/ED50)

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS No. 108990-72-3), a nitrogen-containing heterocyclic compound.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is critical to be aware of the known hazards associated with this compound. This compound is classified as hazardous, and adherence to strict safety protocols is mandatory.

Hazard Identification and Precautions:

Hazard StatementDescriptionPrecautionary Measures
H315 Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[1]
H319 Causes serious eye irritation.Wear eye and face protection, such as safety goggles or a face shield.[1]
H335 May cause respiratory irritation.Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.[1]

All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2]

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is to treat it as hazardous chemical waste.[1] It must be collected and disposed of through a licensed environmental health and safety (EHS) vendor.[3][4] Under no circumstances should this chemical be disposed of down the sink, in regular trash, or by evaporation.[4][5]

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated lab supplies (e.g., gloves, pipette tips, weighing papers), must be treated as hazardous waste.[2][5]

  • Segregate Waste Streams: Do not mix this waste with incompatible materials.[5] It is crucial to segregate halogenated and non-halogenated solvent wastes.[6] As this compound is a nitrogen-containing heterocyclic compound, it should be stored separately from strong oxidizing agents and acids.[7]

2. Waste Collection and Containment:

  • Primary Container: Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound.[5][8] If possible, use the original container.[6] If using a different container, ensure it is clean and properly labeled.[6]

  • Container Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3][4] The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • An accurate list of all constituents and their approximate percentages.

    • The name of the Principal Investigator or laboratory supervisor.[4]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[4][5][8] Use a screw-on cap; stoppers or parafilm are not acceptable closures.[8]

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[3][8]

  • Secondary Containment: Always place liquid waste containers in a secondary containment tray or bin to capture any potential leaks.[3][5][8] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[8]

  • Segregation in Storage: Ensure incompatible wastes stored in the SAA are segregated, using separate containment bins.[3]

4. Request for Disposal:

  • Schedule Pickup: Once the waste container is full (typically no more than 90% capacity), or if waste is being stored for an extended period, schedule a pickup from your institution's Environmental Health and Safety (EHS) department or their approved hazardous waste vendor.[4][5]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste themselves.[4] This must be done by trained EHS staff or a licensed contractor.

Disposal of Contaminated Materials:

Material TypeDisposal Procedure
Solid Waste Contaminated gloves, bench paper, and pipette tips should be double-bagged in clear plastic bags, labeled with a hazardous waste tag detailing the chemical contaminant, and placed in a designated solid waste container.[6][8]
Sharps Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-resistant sharps container that is clearly labeled as chemically contaminated hazardous waste.[6]
Empty Containers An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[4][9] After rinsing and air-drying, deface the original label, and the container may be disposed of as non-hazardous waste, pending institutional policy.[4]

Experimental Workflow & Disposal Decision Process

The following diagrams illustrate the general workflow for handling and disposing of this compound.

G cluster_0 Experimental Phase cluster_1 Disposal Phase start Start Experiment handling Handle Compound in Fume Hood (Wear Full PPE) start->handling waste_gen Generate Waste (Unused reagent, contaminated items) handling->waste_gen segregate Segregate Waste (Solid vs. Liquid, Incompatibles) waste_gen->segregate contain Collect in Labeled, Closed Hazardous Waste Container segregate->contain store Store in Secondary Containment in Satellite Accumulation Area contain->store request Request EHS Pickup store->request

Caption: Experimental workflow for handling and waste generation.

Caption: Decision-making process for waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.